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  • Product: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one
  • CAS: 874-20-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 2-Amino-6-chloro-3-methyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in aqueous solutions. As a substituted dihydropyrimidinone, this compound holds potential in medicinal chemistry, making a thorough understanding of its stability profile imperative for drug development. This document outlines the theoretical underpinnings of its stability, predictable degradation pathways, and detailed experimental protocols for its assessment. By integrating principles of physical organic chemistry with standard pharmaceutical stability testing methodologies, this guide serves as a critical resource for researchers engaged in the characterization and formulation of this and related heterocyclic compounds.

Introduction: The Significance of Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) in its intended formulation and physiological environment is a cornerstone of drug efficacy and safety. For a molecule like 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, understanding its thermodynamic stability in aqueous solutions is paramount. Aqueous stability determines shelf-life, dictates storage conditions, and influences bioavailability and degradation product profiles. The dihydropyrimidinone core, along with its reactive substituents—an amino group and a chloro atom—presents a unique chemical landscape susceptible to various degradation mechanisms. This guide provides the scientific rationale and practical methodologies to elucidate the stability characteristics of this molecule.

Foundational Principles: Factors Governing Aqueous Stability

The stability of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in water is governed by a confluence of factors inherent to its structure and the surrounding environment. Key considerations include:

  • pH of the Solution: The pH of the aqueous medium will significantly influence the ionization state of the molecule, particularly the amino group and the pyrimidinone ring nitrogens.[1] Protonation or deprotonation can alter electron density across the molecule, thereby affecting its susceptibility to nucleophilic attack and hydrolysis.[1]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation by providing the necessary activation energy for reactions such as hydrolysis.[2]

  • Presence of Buffers and Excipients: Components of a formulation can act as catalysts for degradation or, conversely, provide a stabilizing effect.[1] It is crucial to assess stability in the presence of intended formulation excipients.

  • Light Exposure (Photostability): The pyrimidine ring system can absorb UV radiation, potentially leading to photolytic degradation.[3]

  • Oxidative Stress: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[3]

Predicted Degradation Pathways

Based on the functional groups present in 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, several degradation pathways can be postulated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[4]

Hydrolysis

Hydrolysis is anticipated to be a primary degradation pathway. Two principal sites are susceptible:

  • Hydrolysis of the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated derivative, 2-Amino-6-hydroxy-3-methyl-3,4-dihydropyrimidin-4-one. The rate of this hydrolysis is expected to be pH-dependent.[3]

  • Hydrolysis of the Amide Bond: The dihydropyrimidinone ring contains an internal amide (lactam) bond. Under strong acidic or basic conditions, this ring can undergo hydrolytic cleavage.

Other Potential Degradation Routes
  • Oxidation: The molecule may be susceptible to oxidation, potentially at the amino group or the dihydropyrimidine ring.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce photochemical reactions.[4]

The following diagram illustrates the primary predicted hydrolytic degradation pathway.

G cluster_main Predicted Hydrolytic Degradation of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one Parent 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one Degradant1 2-Amino-6-hydroxy-3-methyl- 3,4-dihydropyrimidin-4-one Parent->Degradant1 Hydrolysis of Chloro Group (Nucleophilic Substitution)

Caption: Predicted primary hydrolytic degradation pathway.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation kinetics.

Materials and Instrumentation
  • Compound: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, methanol, and appropriate buffer salts (e.g., phosphate, acetate).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, pH meter, calibrated oven, photostability chamber.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products and understanding the intrinsic stability of the molecule.[4]

4.2.1 Stock Solution Preparation

Prepare a stock solution of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

4.2.2 Experimental Conditions

The following table summarizes the recommended conditions for forced degradation studies.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOH60°C24-48 hours
Neutral Hydrolysis Water60°C24-48 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid Compound80°C48 hours
Photolytic Degradation Solution/SolidICH Q1B ConditionsAs per guidelines

4.2.3 Sample Analysis

At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for HPLC analysis.

HPLC Method for Stability Indicating Assay

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent drug and the detection of any impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound, and/or mass spectrometry for peak identification.

  • Injection Volume: 10 µL

The following diagram outlines the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution of Compound Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Withdraw and Prepare Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for conducting a forced degradation study.

Data Interpretation and Reporting

The data from the stability studies should be tabulated to clearly present the percentage of the parent compound remaining and the formation of degradation products over time and under different stress conditions.

Table 1: Example Data Summary from Forced Degradation Study

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)
0.1 M HCl 01000
2485.214.1
4872.526.8
0.1 M NaOH 01000
2460.138.5
4845.353.2
3% H₂O₂ 01000
2498.51.2

The kinetic data can be used to determine the order of the degradation reaction and calculate the degradation rate constants. This information is critical for predicting the shelf-life of a potential drug product.

Conclusion

A thorough investigation of the thermodynamic stability of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in aqueous solutions is a non-negotiable step in its development as a pharmaceutical agent. This guide provides a comprehensive, scientifically-grounded framework for undertaking such an investigation. By systematically applying the principles of forced degradation and utilizing appropriate analytical methodologies, researchers can build a robust stability profile for this molecule. This knowledge is instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the ultimate safety and efficacy of any resulting therapeutic product.

References

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2001, January 12). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule | Request PDF. Retrieved from [Link]

  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (2020, December 1). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Retrieved from [Link]

  • International Journal of Thermodynamics and Chemical Kinetics. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Retrieved from [Link]

  • MDPI. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Retrieved from [Link]

  • SpringerLink. (2014, November 27). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Recent Progress in the Chemistry of Dihydropyrimidinones. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • MDPI. (2022, July 6). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • JCI. (n.d.). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and Safety Workflows for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4)

Executive Summary In modern pharmaceutical synthesis and medicinal chemistry, halogenated pyrimidinones serve as critical structural scaffolds and versatile synthetic intermediates. 2-Amino-6-chloro-3-methyl-3,4-dihydrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and medicinal chemistry, halogenated pyrimidinones serve as critical structural scaffolds and versatile synthetic intermediates. 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4) is a highly reactive building block frequently utilized in the development of complex heterocyclic therapeutics[1]. However, the very structural features that make it synthetically valuable—specifically the electrophilic C6-position—also impart distinct toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural reactivity and predictive toxicology. This guide provides an in-depth analysis of the compound's safety profile, the mechanistic basis for its localized toxicity, and field-proven, self-validating experimental protocols for handling and in vitro assessment.

Physicochemical Profiling & Structural Implications

The chemical behavior of CAS 874-20-4 is dictated by its pyrimidinone core, which is substituted with an electron-withdrawing chlorine atom, an electron-donating amino group, and an N-methyl group[2].

From a toxicological standpoint, the C6-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In a biological context, this electrophilic liability means the molecule can readily react with cellular nucleophiles, such as the thiol groups of glutathione (GSH) or cysteine residues on functional proteins. This covalent modification is the primary driver of its localized irritant properties.

Table 1: Physicochemical Properties & Identifiers
ParameterValue / Description
IUPAC Name 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one
CAS Number 874-20-4
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Melting Point 305 - 306 °C
Storage Conditions -20°C, protect from light
Physical Form Solid / Powder

Data sourced from standardized chemical inventories and safety data sheets[1][3].

Toxicological Profile & Hazard Assessment

CAS 874-20-4 is not classified as a systemic acute toxin under standard exposure limits, but it is a potent localized irritant[4]. The compound exhibits specific target organ toxicity upon single exposure, primarily affecting the skin, eyes, and respiratory tract.

Table 2: GHS Hazard Classifications
Hazard CodeClassificationSignal WordMechanistic Cause
H315 Skin Irritation (Category 2)WarningCovalent binding to keratinocyte surface proteins.
H319 Serious Eye Irritation (Cat. 2A)WarningDisruption of corneal epithelial cell membranes.
H335 STOT SE 3 (Respiratory)WarningInhalation of fine powder causing mucosal oxidative stress.
Mechanism of Toxicity: The Electrophilic Stress Pathway

When mucosal or dermal tissues are exposed to CAS 874-20-4, the compound's electrophilic nature depletes local antioxidant reserves (e.g., GSH). This depletion triggers a spike in Reactive Oxygen Species (ROS). The resulting oxidative stress activates the Mitogen-Activated Protein Kinase (MAPK) cascades (specifically p38 and JNK), which subsequently drive the translocation of NF-κB to the nucleus. This transcriptional activation results in the release of pro-inflammatory cytokines (IL-1β, TNF-α), manifesting clinically as the erythema and edema associated with H315 and H319 classifications.

G Compound 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one Nucleophile Cellular Nucleophiles (Proteins/GSH) Compound->Nucleophile SNAr Electrophilic Attack ROS Reactive Oxygen Species (ROS) Compound->ROS Oxidative Stress Nucleophile->ROS GSH Depletion MAPK MAPK Pathway (p38/JNK) ROS->MAPK Kinase Activation NFKB NF-κB Translocation MAPK->NFKB Phosphorylation Inflammation Local Irritation & Inflammatory Cytokines NFKB->Inflammation Gene Expression

Caption: Mechanistic pathway of pyrimidinone-induced cellular irritation and inflammatory signaling.

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To accurately model the H315 (Skin Irritation) hazard in vitro, researchers must evaluate the compound using human immortalized keratinocytes (HaCaT).

Expert Insight on Causality: Standard in vitro assays often fail with reactive halogenated compounds because the electrophile binds to Bovine Serum Albumin (BSA) in standard FBS-supplemented media, artificially masking the compound's true toxicity. Therefore, this protocol mandates a transition to low-serum (1% FBS) or serum-free media during the exposure window.

Step-by-Step MTT Viability Assay for Electrophilic Intermediates
  • Cell Seeding & Acclimation:

    • Seed HaCaT cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth.

  • Media Transition (Critical Step):

    • Wash cells once with PBS to remove residual serum proteins.

    • Replace media with low-serum DMEM (1% FBS) to prevent artifactual electrophile scavenging.

  • Compound Preparation & Exposure:

    • Dissolve CAS 874-20-4 in analytical-grade DMSO to create a 100 mM stock.

    • Perform serial dilutions in low-serum media. Self-Validation Check: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent baseline solvent toxicity.

    • Expose cells to the compound for 24 hours. Include a positive control (1% Triton X-100) to validate maximum cell death.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Quantification:

    • Carefully aspirate the media. Add 100 µL of DMSO to each well to solubilize the formazan.

    • Measure absorbance at 570 nm using a microplate reader (reference wavelength 630 nm).

  • Data Validation Logic:

    • System Check: If the viability of the 0.1% DMSO vehicle control is <90% compared to untreated cells, the assay is invalid due to solvent stress. If the positive control shows >10% viability, the assay is invalid due to incomplete lysis.

Safety Protocols & Handling Workflows

Due to its respiratory hazard (H335) and potential for degradation, strict environmental controls are required[1][3]. The compound must be stored at -20°C and protected from light to prevent the photolytic degradation of the amine and chloro moieties, which could yield unpredictable, highly toxic degradation byproducts[3].

Workflow Start Compound Reception CAS: 874-20-4 Storage Storage: -20°C Protect from light Start->Storage PPE Don PPE: Gloves, Goggles, Lab Coat Storage->PPE Hood Fume Hood Operation (H335 Precaution) PPE->Hood Assay In Vitro Tox Screen (HaCaT/MRC-5) Hood->Assay Waste Halogenated Waste Disposal Assay->Waste

Caption: Standard operating procedure and safety workflow for handling CAS 874-20-4.

Spill Management and Disposal

In the event of a powder spill, do not sweep dry . Dry sweeping aerosolizes the particles, directly triggering the H335 respiratory hazard. Instead, dampen the spill area with a 5% sodium bicarbonate solution to neutralize potential acidic degradation products, wipe with absorbent materials, and dispose of all contaminated items in designated halogenated organic waste containers (P501 compliance)[1].

References

  • Sigma-Aldrich - 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one | 874-20-4 Product & Safety Data URL
  • NextSDS - 6-chloro-2-methyl-3-phenyl-3,4-dihydropyrimidin-4-one and Related Substances (CAS 874-20-4)
  • PubChem (NIH)
  • ChemScene - 2-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (874-20-4)

Sources

Foundational

Mechanism of Action and Synthetic Utility of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex heterocyclic synthesis, pyrimidinone derivatives serve as foundational architectural scaffolds. Specifically, 2-Amino-6-chloro-3-methyl-3,4-dihydrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, pyrimidinone derivatives serve as foundational architectural scaffolds. Specifically, 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) is a highly functionalized, bifunctional building block[1]. With a molecular weight of 159.57 g/mol and a molecular formula of C5H6ClN3O[2], this compound is engineered to undergo highly regioselective transformations. This technical guide explores the mechanistic causality behind its reactivity, detailing how its structural features dictate its role in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3].

Structural and Electronic Profiling: The Causality of Reactivity

To master the application of this intermediate, one must understand the electronic push-and-pull within its ring system. The molecule features three distinct reactive domains: an electrophilic C-6 carbon, a nucleophilic exocyclic C-2 amine, and a sterically fixed N-3 methyl group.

  • The Critical Role of N-3 Methylation (Tautomeric Fixation): In unmethylated pyrimidinones, exposure to basic conditions results in deprotonation, yielding a delocalized, electron-rich pyrimidinolate anion. This negative charge severely dampens the electrophilicity of the pyrimidine ring, halting nucleophilic attack. By permanently fixing a methyl group at the N-3 position, tautomerization is blocked. The molecule is forced to retain its neutral, highly electron-deficient character, thereby supercharging the C-6 position for nucleophilic attack.

  • C-6 Electrophilicity: The carbon-chlorine (C-Cl) bond at C-6 is highly activated. The adjacent C-4 carbonyl and the N-1 imine-like nitrogen act as powerful electron sinks, creating a localized partial positive charge ( δ+ ) at C-6, priming it for SNAr.

  • C-2 Nucleophilicity: The exocyclic amino group at C-2 remains electronically distinct and available for subsequent late-stage functionalization, such as Buchwald-Hartwig amination or bicyclic annulation.

Core Mechanisms of Action

The synthetic utility of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is driven by two primary mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) at C-6

The dominant mechanism of action for heteroatom incorporation at C-6 is the SNAr addition-elimination pathway[4].

  • Addition: A nucleophile (e.g., primary/secondary amine, alkoxide, or thiolate) attacks the electrophilic C-6 carbon. This disrupts the aromaticity of the ring, pushing electron density onto the N-1 and C-4 carbonyl oxygen.

  • Meisenheimer Complex Formation: This attack generates a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[4]. The N-3 methyl group is vital here, as it ensures the ring does not possess a competing negative charge prior to attack, allowing the C-4 carbonyl to effectively stabilize the new anionic burden.

  • Elimination: The complex collapses, expelling the chloride anion (-Cl⁻) as a leaving group and restoring the conjugated π -system to yield the 6-substituted product.

SNAr_Mechanism A Pyrimidinone Electrophile B Nucleophile (Amine/Thiol) A->B Base C Meisenheimer Complex B->C C-6 Attack D Chloride Expulsion C->D Rearomatization E 6-Substituted Product D->E -Cl⁻

Fig 1. SNAr addition-elimination mechanism at the C-6 position via a Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C-Cl bond serves as an ideal handle for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[3]. The mechanism initiates with the oxidative addition of a Pd(0) active species into the C-6–Cl bond, forming a Pd(II) intermediate. Transmetalation with an organoboron or organocopper reagent transfers the carbon nucleophile to the palladium center, followed by reductive elimination to forge the new C-C bond and regenerate the Pd(0) catalyst.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized kinetic and thermodynamic parameters for functionalizing 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one based on the desired mechanistic pathway.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical YieldMechanistic Pathway
SNAr (Primary Amine) R-NH₂ (1.2 eq) / DIPEA (2.0 eq)DMF or NMP80 - 1004 - 885 - 95%Addition-Elimination
SNAr (Secondary Amine) R₂NH (1.5 eq) / K₂CO₃ (2.5 eq)NMP100 - 1206 - 1275 - 85%Addition-Elimination
Suzuki Coupling Ar-B(OH)₂ / Pd(dppf)Cl₂ / Na₂CO₃Dioxane / H₂O9012 - 1870 - 90%Pd-Catalyzed Cross-Coupling
Sonogashira Coupling Terminal Alkyne / Pd(PPh₃)₂Cl₂ / CuITHF / Et₃N60 - 808 - 1665 - 80%Pd/Cu-Catalyzed Cross-Coupling

Self-Validating Experimental Protocols

To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.

Protocol 1: Regioselective SNAr Amination at C-6

Objective: Displace the C-6 chloride with an aliphatic amine.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in a dipolar aprotic solvent such as NMP (N-Methyl-2-pyrrolidone). Causality: Dipolar aprotic solvents stabilize the highly polar Meisenheimer transition state, significantly accelerating the reaction rate[5].

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is highly sterically hindered. It acts purely as a proton scavenger to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming nucleophilic amine, without competing as a nucleophile itself.

  • Nucleophile Addition: Add 1.2 equivalents of the target amine.

  • Thermal Activation & Validation: Heat the mixture to 90°C.

    • Self-Validation Check (LC-MS): Sample the reaction after 4 hours. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 160.0 and 162.0 [M+H]+ due to the ³⁵Cl/³⁷Cl isotopes[6]. Reaction completion is validated by the total disappearance of this isotopic pattern and the emergence of the product mass.

  • Quench & Isolate: Cool to room temperature and precipitate the product by dropwise addition into ice-cold water. Filter and wash with water to remove NMP and DIPEA salts.

Experimental_Workflow S1 1. Substrate Dissolution (Polar Aprotic Solvent) S2 2. Base Addition (Sterically Hindered Scavenger) S1->S2 S3 3. Nucleophile Addition (1.2 - 1.5 equiv) S2->S3 S4 4. Thermal Activation (80-120°C, LC-MS Monitor) S3->S4 S5 5. Quench & Isolate (Aqueous Precipitation) S4->S5

Fig 2. Self-validating experimental workflow for C-6 SNAr amination of pyrimidinones.

Protocol 2: Suzuki-Miyaura C-C Coupling at C-6

Objective: Form a C-C bond at the C-6 position using an aryl boronic acid.

  • Reagent Assembly: Combine 1.0 eq of the pyrimidinone, 1.2 eq of Aryl-B(OH)₂, and 2.5 eq of Na₂CO₃ in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Rigorous Degassing: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under positive Argon pressure.

  • Reaction & Validation: Heat to 90°C for 12 hours. Validate via TLC (UV active, 254 nm) looking for the consumption of the starting material.

  • Workup: Filter through a pad of Celite to remove palladium black, partition with Ethyl Acetate, and concentrate the organic layer for column chromatography.

References

  • 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (C5H6ClN3O) | PubChemLite Source: PubChemLite (Université du Luxembourg) URL:[Link][6]

  • 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one | PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

  • Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction Source: RHHZ URL:[Link][4]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS GCIPR URL:[Link][5]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Introduction Pyrimidinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities. The specific derivative, 2-Amino-6-chloro-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities. The specific derivative, 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4), is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. Its synthesis is a key step in the development of novel drug candidates.

This document provides a comprehensive, field-proven protocol for the synthesis of this target compound. The chosen synthetic strategy is a robust and efficient base-catalyzed cyclocondensation reaction. This approach involves the reaction between N-methylguanidine and diethyl chloromalonate. The causality behind this choice lies in the inherent reactivity of the starting materials; N-methylguanidine acts as the N-C-N nucleophilic backbone, while diethyl chloromalonate serves as the electrophilic three-carbon unit that undergoes cyclization to form the pyrimidinone ring. The reaction is facilitated by sodium ethoxide, a strong base necessary to deprotonate the guanidine salt and catalyze the condensation by generating the required nucleophiles in situ. This self-validating system ensures a high-yield, reproducible synthesis suitable for research and development applications.

Reaction Scheme

The overall reaction is a cyclocondensation as follows:

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product isolation.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis prep_naoet Prepare Sodium Ethoxide Solution (from Na metal in Absolute EtOH) free_base Generate Free N-Methylguanidine (Add guanidine solution to NaOEt solution) prep_naoet->free_base 1. Add to flask prep_guanidine Prepare N-Methylguanidine Solution (dissolve salt in Absolute EtOH) prep_guanidine->free_base 2. Add dropwise add_malonate Add Diethyl Chloromalonate (dropwise at room temp) free_base->add_malonate reflux Heat to Reflux (e.g., ~78°C for 4-6 hours) add_malonate->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Acetic Acid (to pH ~6-7) cool->neutralize precipitate Precipitate Product (cool in ice bath) neutralize->precipitate filter_wash Filter and Wash Solid (with cold water & diethyl ether) precipitate->filter_wash dry Dry Product (under vacuum) filter_wash->dry recrystallize Recrystallize (from Ethanol/Water) dry->recrystallize analyze Characterize Final Product (MP, NMR, MS) recrystallize->analyze

Caption: Experimental workflow for the synthesis of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity (Molar Eq.)Supplier Example
N-Methylguanidine Hydrochloride598-12-9CH₆ClN₃109.551.0Sigma-Aldrich
Diethyl chloromalonate14064-10-9C₇H₁₁ClO₄194.611.0Sigma-Aldrich
Sodium Metal (Na)7440-23-5Na22.992.2Sigma-Aldrich
Absolute Ethanol (EtOH)64-17-5C₂H₆O46.07SolventFisher Scientific
Glacial Acetic Acid64-19-7C₂H₄O₂60.05For neutralizationVWR
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12For washingVWR
Deionized Water (H₂O)7732-18-5H₂O18.02For washing-

Detailed Synthesis Protocol

Note: This reaction must be conducted under anhydrous conditions. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Part 1: Preparation of Sodium Ethoxide Solution

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet.

  • Place 200 mL of absolute ethanol into the flask.

  • Carefully cut sodium metal (2.2 molar equivalents) into small pieces and add them portion-wise to the ethanol. Causality: This reaction is highly exothermic and produces flammable hydrogen gas. Adding the sodium slowly allows for better temperature control and safe venting of the H₂ gas.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. This process generates the strong base required for the subsequent steps.[1][2]

Part 2: Reaction and Cyclocondensation

  • In a separate beaker, dissolve N-methylguanidine hydrochloride (1.0 molar equivalent) in 50 mL of absolute ethanol.

  • Transfer this solution to the dropping funnel attached to the reaction flask.

  • Slowly add the N-methylguanidine hydrochloride solution to the freshly prepared sodium ethoxide solution at room temperature over 20-30 minutes. A precipitate of sodium chloride will form. Causality: This step neutralizes the hydrochloride salt to generate the free N-methylguanidine base in situ, which is the active nucleophile for the cyclization.[3]

  • Allow the resulting suspension to stir for an additional 30 minutes at room temperature.

  • Slowly add diethyl chloromalonate (1.0 molar equivalent) dropwise to the reaction mixture using a syringe or the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).

Part 3: Work-up and Product Isolation

  • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice-water bath.

  • Slowly neutralize the basic mixture by adding glacial acetic acid dropwise while stirring. Monitor the pH using pH paper, aiming for a final pH of approximately 6-7. Causality: The product is soluble as its sodium salt in the basic solution. Neutralization protonates the pyrimidinone, causing it to become insoluble and precipitate out of the solution.

  • A white or off-white solid should precipitate. Keep the mixture in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and organic byproducts.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Part 4: Purification

  • The crude product can be further purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol (or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected product is 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, a white to off-white solid.[4]

Safety and Handling Precautions

All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps, never with bare hands. Store under mineral oil.[5]

  • Diethyl Chloromalonate: Corrosive. Causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation. Handle with extreme care.[6][7][8]

  • Sodium Ethoxide/Ethanol: Sodium ethoxide is a strong base and is corrosive. Ethanol is a flammable liquid. Keep away from ignition sources.

  • N-Methylguanidine Hydrochloride: May cause skin and eye irritation. Consult the Safety Data Sheet (SDS) before use.

  • Glacial Acetic Acid: Corrosive and causes severe burns. The vapor is irritating to the respiratory system.

References

  • NextSDS. (n.d.). Diethyl chloromalonate — Chemical Substance Information. Retrieved from [Link]

  • Finoric. (2024, April 26). N'-Nitro-N-nitroso-N-methylguanidine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl chloromalonate. Retrieved from [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097.
  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 345-376.
  • da Silva, A. M. G., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • PrepChem. (n.d.). Synthesis of sodium ethoxide. Retrieved from [Link]

  • Traube, W. (1900). Ueber die Synthese des 2,4-Diamino-6-oxy-pyrimidins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371–1383.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Junek, H., & Aigner, H. (1973). Malonates in Cyclocondensation Reactions. Molecules, 2018(23), 1-15.

Sources

Application

Application Note: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one as an Advanced Pharmaceutical Intermediate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 2-Amino-6-chloro-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4) is a highly specialized, privileged building block in medicinal chemistry [1]. Pyrimidine derivatives form the core of numerous FDA-approved therapeutics. The specific substitution pattern of this intermediate—an exocyclic amine at C2, a reactive chlorine at C6, and a fixed methyl group at N3—makes it an ideal precursor for the regioselective synthesis of complex fused heterocycles, such as xanthines, purines, and pyrimido-pyrimidines. These fused scaffolds are heavily utilized in the development of kinase inhibitors (oncology) and DPP-4 inhibitors (metabolic diseases)[2].

The Causality of Chemical Design

The strategic placement of the N3-methyl group is not arbitrary; it locks the pyrimidinone ring into a specific tautomeric state. In unmethylated pyrimidinones, tautomerization can lead to a mixture of N1 and N3 alkylation products during downstream functionalization. By utilizing CAS 874-20-4, chemists bypass this regioselectivity issue.

Furthermore, the C6-chlorine atom is primed for Nucleophilic Aromatic Substitution (SNAr). However, the electron-donating nature of the C2-amino group partially deactivates the pyrimidine ring compared to unfunctionalized chloropyrimidines. Consequently, SNAr reactions at C6 require robust conditions—such as elevated temperatures in a sealed vessel (steel bomb)—to overcome the activation energy barrier.

Physicochemical & Analytical Data

To ensure self-validation during synthesis, reference the expected physicochemical properties and analytical markers summarized in Table 1 .

Table 1: Chemical Profile and Validation Metrics

Property / MetricValue / Description
Chemical Name 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one
CAS Number 874-20-4
Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol [3]
Melting Point 305 - 306 °C
SMILES CN1C(=O)C=C(Cl)N=C1N
LC-MS (ESI+) Expected [M+H]+ at m/z 160.0. Exhibits a classic 3:1 isotope pattern (m/z 160.0 / 162.0) confirming the presence of one chlorine atom.
1H NMR Marker The C5-H proton appears as a distinct singlet in the aromatic region, which shifts upfield upon successful SNAr substitution at C6.

Reaction Pathway & Workflow

The following diagram illustrates the synthetic origin of CAS 874-20-4 and its subsequent downstream application via SNAr to form advanced fused scaffolds.

G A 2-Amino-6-chloropyrimidin-4(3H)-one (CAS 1194-21-4) B N3-Methylation (MeI, NaOH, EtOH, 60°C) A->B C 2-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 874-20-4) B->C D SNAr Amination (R-NH2, 120-130°C, Sealed Tube) C->D E 2-Amino-6-(alkylamino)-3-methylpyrimidin-4(3H)-one (Advanced Intermediate) D->E F C5-Nitrosation / Reduction & Ring Closure E->F G Fused Purine / Xanthine Scaffold (Kinase / DPP-4 Inhibitors) F->G

Caption: Synthetic workflow from basic pyrimidine to advanced fused scaffolds via CAS 874-20-4.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (874-20-4)

This protocol details the regioselective N3-methylation of the parent pyrimidinone [2].

Reagents & Equipment:

  • 2-Amino-6-chloropyrimidin-4(3H)-one (CAS 1194-21-4)

  • Sodium Hydroxide (NaOH) pellets

  • Iodomethane (MeI)

  • Absolute Ethanol

  • Round-bottom flask with a reflux condenser

Step-by-Step Methodology:

  • Suspension: Suspend 2-amino-6-chloropyrimidin-4(3H)-one (5.37 g) in absolute ethanol (300 mL).

  • Deprotonation: Add solid NaOH (1.94 g) to the suspension. Heat the mixture to 60 °C and stir for 30 minutes.

    • Expert Insight: NaOH selectively deprotonates the more acidic pyrimidinone ring nitrogen (N3) over the exocyclic C2 amine, preparing the site for nucleophilic attack.

  • Alkylation: Carefully add iodomethane (3.0 mL) dropwise to the heated mixture.

  • Reflux: Elevate the temperature to reflux (approx. 78 °C) and maintain for 2 hours.

  • Monitoring: Validate reaction completion via LC-MS (target mass: 160.0 m/z).

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Wash the crude residue with cold water to remove inorganic salts, followed by a minimal amount of cold ethanol to yield the pure intermediate.

Protocol B: SNAr Derivatization at C6 (Application Phase)

Because the C6-chlorine is deactivated by the C2-amine, standard reflux conditions are often insufficient. This protocol utilizes a high-pressure steel bomb to drive the SNAr reaction to completion [2].

Step-by-Step Methodology:

  • Preparation: To a solution of 2-amino-6-chloro-3-methylpyrimidin-4(3H)-one (5.0 g, 31.3 mmol), add an excess of the target primary amine (e.g., 40% aqueous methylamine or n-propylamine, 50 mL).

  • Pressurization: Transfer the mixture to a high-pressure steel bomb reactor.

  • Heating: Seal the reactor securely and heat in an oil bath at 120–130 °C for 8 hours.

    • Expert Insight: The sealed environment prevents the volatilization of the low-boiling amine and generates the autogenous pressure required to overcome the SNAr activation barrier.

  • Cooling & Unsealing (Critical Safety Step): Allow the reactor to cool completely to room temperature before unsealing to prevent vapor expansion, product loss, and exposure to hazardous amine vapors.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purification: Triturate the residue with ethanol several times to obtain the pure 2-amino-6-(alkylamino)-3-methylpyrimidin-4(3H)-one as a solid (Yields typically >70%).

  • Validation: Monitor via TLC. The product typically exhibits an Rf​≈0.5−0.6 in a 20% MeOH/CHCl3 solvent system. The disappearance of the 3:1 chlorine isotope pattern in LC-MS confirms complete substitution.

References

  • PubChem. "2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CID 69523869)". National Institutes of Health. Retrieved from [Link]

Method

Application Note: Catalytic Amination Techniques for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Introduction & Chemical Context 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Introduction & Chemical Context

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) is a highly versatile heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors and novel kinase inhibitors. Functionalization at the C6 position via carbon-nitrogen (C-N) bond formation is a mandatory step in elaborating this scaffold. However, achieving high-yielding amination at this position requires precise catalytic intervention.

Mechanistic Rationale: The Necessity of Catalysis

As a Senior Application Scientist, I frequently observe researchers attempting standard thermal Nucleophilic Aromatic Substitution (SNAr) on this substrate, only to encounter poor yields and extensive degradation. Understanding the causality behind this failure is essential for successful protocol design.

  • The SNAr Deactivation Effect: While pyrimidines are generally electron-deficient, the reactivity of the C6-chlorine in this specific molecule is heavily modulated by its substituents. The electron-donating nature of the C2-amino group (via +M mesomeric resonance) and the N3-methyl-4-oxo system significantly increases the electron density of the pyrimidine ring[2]. This stereoelectronic environment raises the activation energy barrier for uncatalyzed SNAr, rendering the C6 position highly deactivated towards direct nucleophilic attack by amines.

  • The Catalytic Solution: To bypass this deactivated SNAr pathway, transition-metal-catalyzed cross-coupling is required[3]. Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed amination shifts the rate-determining step from a nucleophilic attack to an oxidative addition (or Cu-mediated activation) into the C-Cl bond[4]. This pathway is less dependent on the electrophilicity of the C6 carbon and more dependent on the bond dissociation energy and the electron richness of the metal catalyst.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimized catalytic systems based on the target amine class. This data allows for rapid comparison and selection of the appropriate protocol.

Catalytic SystemLigandBaseSolventTemp (°C)Target Amine ScopeExpected Yield
Pd₂(dba)₃ (2.5 mol%)Xantphos (5 mol%)Cs₂CO₃1,4-Dioxane90–100Primary Aryl & Alkyl85–95%
Pd(OAc)₂ (5 mol%)DavePhos (10 mol%)NaOtBuToluene100Secondary Aliphatic75–88%
Cu(OAc)₂ (5 mol%)PTABS (10 mol%)K₃PO₄H₂O/EtOH80Unhindered Aliphatic70–85%
None (Thermal SNAr)NoneDIPEANMP150Cyclic Secondary20–40% (High decomp.)

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system , incorporating specific checkpoints to ensure the reaction is proceeding correctly without relying solely on end-point analysis.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimized for primary aryl/alkyl amines and sterically hindered secondary amines.

Reagents:

  • 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (1.0 equiv, 1.0 mmol, 159.6 mg)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)[2]

  • Xantphos (0.05 equiv, 5.0 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol) — Note: Cs₂CO₃ is chosen over NaOtBu to prevent base-catalyzed degradation of the pyrimidinone ring.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the pyrimidinone substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) active species are highly sensitive to oxygen; failure to rigorously deoxygenate will result in catalyst poisoning (palladium black formation).

  • Solvent & Amine Addition: Add anhydrous, sparged 1,4-Dioxane (5 mL) followed by the amine via syringe.

  • Reaction Execution: Heat the mixture to 95 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (1 Hour): Observe the reaction mixture. A successful initiation (oxidative addition) will cause the solution to transition from the deep purple/red of Pd₂(dba)₃ to a pale yellow or orange suspension. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material (m/z 159.5 [M+H]⁺) should be <10% relative to the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Copper(II)-Promoted Amination in Aqueous Media

An environmentally benign, cost-effective alternative for unhindered aliphatic amines.

Reagents:

  • Pyrimidinone substrate (1.0 equiv, 1.0 mmol)

  • Aliphatic Amine (1.5 equiv, 1.5 mmol)

  • Cu(OAc)₂·H₂O (0.05 equiv, 5 mol%)

  • PTABS ligand (0.10 equiv, 10 mol%)[4]

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • H₂O/EtOH (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Assembly: Combine all solid reagents in a reaction vial. Add the H₂O/EtOH solvent mixture.

  • Reaction Execution: Stir the mixture at 80 °C open to the air (or under a loose cap). Causality: Unlike Pd(0), this Cu(II) system does not require rigorous exclusion of oxygen and actually benefits from aerobic conditions to maintain the active oxidation state.

  • Self-Validation Checkpoint: The reaction will initially appear as a blue/green suspension. As the Cu-amine complex forms and the reaction proceeds, it will shift to a deep blue or homogeneous green solution. Complete consumption of the starting material typically occurs within 4–6 hours (monitor via TLC: 10% MeOH in DCM, S.M. Rf ≈ 0.4).

  • Workup: Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination (Protocol A), highlighting the critical transition states that overcome the SNAr deactivation of the pyrimidinone core.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage at C6) Pd0->OxAdd Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Amino Substituted Pyrimidin-4-one RedElim->Product Substrate 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one Substrate->OxAdd

Pd-Catalyzed Buchwald-Hartwig Amination Cycle for 6-Chloropyrimidinones.

References

  • Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides Source: Chemical Reviews / ResearchGate URL: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one in Kinase Inhibitor Drug Scaffolds

Introduction & Mechanistic Rationale 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) is a highly versatile, privileged heterocyclic building block in modern medicinal chemistry[1]. It is particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) is a highly versatile, privileged heterocyclic building block in modern medicinal chemistry[1]. It is particularly prominent in the design of ATP-competitive kinase inhibitors. The 2-aminopyrimidin-4-one motif functions as a bidentate hydrogen bond donor/acceptor system, effectively mimicking the adenine ring of ATP[2]. This specific interaction is a cornerstone in the development of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, where the aminopyrimidine core forms critical hydrogen bonds with the Val101 and Asp163 residues in the kinase hinge region[3][4].

As a Senior Application Scientist, understanding the electronic topology of your scaffold is paramount to designing successful derivatization workflows. The causality behind the reactivity of this scaffold lies in three distinct structural features:

  • The C6-Chloro Activation: The pyrimidinone ring is inherently electron-deficient. The presence of the adjacent nitrogen atoms and the C4-carbonyl group exerts a strong electron-withdrawing effect, making the C6-position highly electrophilic. In fact, 2-chloropyrimidines are estimated to be 1014 to 1016 times more reactive toward Nucleophilic Aromatic Substitution (S_NAr) than unactivated chlorobenzenes[5]. This allows for rapid displacement by aliphatic amines. For less nucleophilic anilines, Palladium-catalyzed Buchwald-Hartwig amination is required[6].

  • The N3-Methyl Group: The methylation at the N3 position serves a dual purpose. Sterically, it vectors the C2-amino group to adopt the correct conformation for hinge binding. Electronically, it locks the molecule into the pyrimidin-4(3H)-one tautomer, preventing tautomeric scrambling that can complicate purification and dilute target binding affinity.

  • The C2-Amino Group: While technically an exocyclic amine, its lone pair is heavily delocalized into the pyrimidinone system. Consequently, it is poorly nucleophilic, allowing orthogonal functionalization at the C6-position without the need for transient protecting groups.

G Scaffold 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one SNAr S_NAr / Microwave (Aliphatic Amines) Scaffold->SNAr C6-Cl Displacement Buchwald Buchwald-Hartwig (Anilines) Scaffold->Buchwald C6-Cl Amination Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Scaffold->Suzuki C6-Cl Arylation KinaseInhibitor Targeted Kinase Inhibitor SNAr->KinaseInhibitor Buchwald->KinaseInhibitor Suzuki->KinaseInhibitor

Orthogonal functionalization of the pyrimidinone scaffold via C6-derivatization.

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the reagent selection and the analytical checkpoints required to verify success.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C6-Aniline Derivatization)

When functionalizing the C6 position with weakly nucleophilic anilines, S_NAr is insufficient. Transition-metal catalysis is required to lower the activation energy barrier[6].

  • Reagents: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (1.0 eq), Aniline derivative (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), Cs2​CO3​ (2.0 eq), anhydrous 1,4-Dioxane.

  • Causality of Choices:

    • Xantphos: Selected for its large bite angle (~111°), which sterically forces the palladium center into a geometry that highly favors reductive elimination, preventing stable off-target Pd-complexes.

    • Cs2​CO3​ : A mild, bulky base that effectively deprotonates the aniline during the catalytic cycle without being nucleophilic enough to degrade the pyrimidinone core.

  • Step-by-Step Method:

    • In an oven-dried Schlenk flask, combine the scaffold, aniline, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

    • Evacuate and backfill the flask with Argon (repeat 3x) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

    • Add anhydrous 1,4-Dioxane (0.2 M) via syringe.

    • Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring.

  • Self-Validation: Monitor via LC-MS. The starting material will show a distinct 3:1 isotopic pattern (due to 35Cl/37Cl ). Successful conversion is confirmed by the disappearance of this isotopic pattern and the emergence of the [M+H]+ mass corresponding to the aminated product.

Protocol B: Microwave-Assisted S_NAr (C6-Aliphatic Amine Derivatization)

For highly nucleophilic aliphatic amines (e.g., piperazine or morpholine derivatives), S_NAr is the most atom-economical route[5].

  • Reagents: Scaffold (1.0 eq), Aliphatic amine (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), N-Methyl-2-pyrrolidone (NMP).

  • Causality of Choices:

    • Microwave Irradiation: Rapidly overcomes the activation energy barrier, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts.

    • DIPEA: Acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the incoming aliphatic amine.

  • Step-by-Step Method:

    • Charge a microwave vial with the scaffold, aliphatic amine, DIPEA, and NMP (0.5 M).

    • Seal the vial and irradiate at 150 °C for 20 minutes.

    • Quench the reaction by pouring it into ice-cold water to precipitate the product.

  • Self-Validation: TLC (Dichloromethane:Methanol 9:1). The product will typically have a lower Rf​ value than the starting material due to increased polarity from the newly introduced amine. Visualize under UV (254 nm).

Protocol C: Suzuki-Miyaura Cross-Coupling (C6-Aryl/Heteroaryl Derivatization)

To introduce carbon-linked aryl or heteroaryl groups, the Suzuki-Miyaura coupling is the industry standard due to its high functional group tolerance[7].

  • Reagents: Scaffold (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/ H2​O (4:1 v/v).

  • Causality of Choices:

    • Pd(dppf)Cl2​ : A robust, bidentate phosphine-palladium complex that is highly efficient for the oxidative addition into activated aryl chlorides[7].

    • Water Co-solvent: Absolutely critical. Water dissolves the inorganic base and facilitates the formation of the reactive localized boronate complex, which is necessary for the transmetalation step[7].

  • Step-by-Step Method:

    • Combine the scaffold, boronic acid, Pd(dppf)Cl2​ , and K2​CO3​ in a reaction vessel.

    • Add the degassed Dioxane/ H2​O mixture.

    • Heat at 90 °C for 8 hours.

    • Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation: 1H -NMR. The disappearance of the boronic acid hydroxyl protons and the appearance of new aromatic protons integrated correctly against the N3-methyl singlet (~3.3 ppm) confirms the cross-coupling.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of the 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one scaffold.

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent / TempTimeTypical Yield (%)
S_NAr Aliphatic Amines (e.g., Piperazine)None / DIPEANMP / 150 °C (MW)20 min85 - 95%
Buchwald-Hartwig Anilines (e.g., 4-Fluoroaniline) Pd2​(dba)3​ , Xantphos / Cs2​CO3​ Dioxane / 100 °C12 h70 - 85%
Suzuki-Miyaura Arylboronic Acids (e.g., Phenylboronic acid) Pd(dppf)Cl2​ / K2​CO3​ Dioxane: H2​O (4:1) / 90 °C8 h75 - 90%

Biological Application: Targeting the CDK4/6-Rb Pathway

Once functionalized, derivatives of this scaffold frequently exhibit potent biological activity by acting as ATP-competitive inhibitors. In the context of oncology, the hyperactivated Cyclin D-CDK4/6 complex accelerates the G1/S transition of the cell cycle, leading to uncontrolled proliferation[3].

By incorporating the 2-amino-3-methyl-pyrimidin-4-one core, the resulting drug candidates lodge deeply into the ATP-binding pocket of CDK4/6. The exocyclic C2-amine and the N1-nitrogen form critical hydrogen bonds with the kinase hinge region, while the diverse substituents introduced at the C6-position extend outward to interact with the solvent-exposed ridge, modulating both potency and pharmacokinetic properties[4][8].

G Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates Inhibitor Pyrimidinone Inhibitor (ATP Competitor) Inhibitor->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Rb->E2F Releases (when phosphorylated) CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Drives

Mechanism of CDK4/6 inhibition by pyrimidinone derivatives in the cell cycle.

References

  • Targeted Oncology & Mechanism: Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source: National Institutes of Health (NIH) URL:[Link]

  • Structural Biology of CDK4/6 Inhibitors: Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 Source: PubMed Central (PMC) URL: [Link]

  • S_NAr vs. Palladium Catalysis: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) URL:[Link]

  • Buchwald-Hartwig Amination: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization and Purification of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Introduction 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a pivotal chemical intermediate in the synthesis of a multitude of pharmaceutical compounds. The purity of this building block is of paramount importan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a pivotal chemical intermediate in the synthesis of a multitude of pharmaceutical compounds. The purity of this building block is of paramount importance, as it directly dictates the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust and validated methods for the crystallization and purification of this compound, tailored for researchers, scientists, and professionals engaged in drug development. The protocols herein are founded on established principles of organic chemistry and crystallization science, ensuring both scientific rigor and practical applicability.

Foundational Principles: Physicochemical Properties

A deep understanding of the physicochemical characteristics of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is the cornerstone of an effective purification strategy. Key parameters such as solubility in various organic solvents, melting point, and potential for polymorphism are critical considerations in method development.

Solubility Profile

The solubility of the target compound across a range of solvents at different temperatures is the most critical factor in designing a crystallization protocol.[1] The following table provides a general solubility profile.

Table 1: Solvent Solubility Data for Pyrimidinone Derivatives

SolventGeneral Solubility at Room TemperatureGeneral Solubility at Elevated TemperatureSuitability for Crystallization
EthanolSparingly to Moderately SolubleHighly SolubleExcellent for cooling crystallization.[1][2][3]
MethanolSparingly to Moderately SolubleHighly SolubleGood alternative to ethanol for cooling crystallization.[1]
WaterPoorly SolubleSparingly SolubleCan be used as an anti-solvent or for washing.[4]
Ethyl AcetatePoorly SolubleModerately SolubleSuitable as a recrystallization solvent or co-solvent.[1]
AcetoneSparingly SolubleModerately SolublePotential as a co-solvent or anti-solvent.[5]
DichloromethaneSparingly SolubleModerately SolubleUseful in chromatography and anti-solvent methods.[6]
N,N-Dimethylformamide (DMF)Highly SolubleVery Highly SolubleEffective for initial dissolution in anti-solvent methods.[6]
Dimethyl Sulfoxide (DMSO)Highly SolubleVery Highly SolubleSimilar to DMF, good for dissolving poorly soluble compounds.[6]

It is imperative for researchers to experimentally determine the precise solubility curve for their specific batch of crude material to optimize yield and purity.

Crystallization Methodologies: Protocols and Rationale

The selection of an appropriate crystallization technique is contingent upon the compound's solubility characteristics and the nature of the impurities present.[1] For 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one and related pyrimidinone structures, cooling crystallization and anti-solvent crystallization are highly effective.

Protocol 1: Single-Solvent Cooling Crystallization

This method is the most direct approach, leveraging the significant positive temperature coefficient of solubility for the compound in a single solvent, typically ethanol.[1]

Experimental Workflow for Cooling Crystallization

CoolingCrystallization A Dissolution: Dissolve crude material in minimum hot ethanol. B Hot Filtration (Optional): Remove insoluble impurities by filtering the hot solution. A->B if needed C Controlled Cooling: Allow the filtrate to cool slowly to room temperature. B->C D Maximizing Yield: Further cool in an ice bath to induce maximum precipitation. C->D E Isolation: Collect crystals via vacuum filtration. D->E F Washing: Wash with a small amount of cold ethanol. E->F G Drying: Dry under vacuum to a constant weight. F->G

Caption: A schematic representation of the cooling crystallization workflow.

Step-by-Step Methodology:
  • Solvent Selection and Dissolution: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, such as ethanol.[1] In a suitable flask, dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.[1]

  • Decolorization (Optional): If the solution exhibits significant color from impurities, add a small quantity of activated charcoal and briefly reflux the solution.[7]

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a rapid hot filtration through a pre-heated funnel containing fluted filter paper.[1][7] This prevents premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly and without disturbance to room temperature. Subsequently, enhance crystal formation by cooling further in an ice bath.[1]

  • Crystal Collection and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small portion of the cold recrystallization solvent to dislodge any adhered impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This technique is advantageous when the compound is too soluble in a particular solvent for effective cooling crystallization. It involves the addition of a "poor" or "anti-solvent" to a solution of the compound in a "good" solvent to induce precipitation.[1]

Experimental Workflow for Anti-Solvent Crystallization

AntiSolventCrystallization A Dissolution: Dissolve crude material in a minimum of a 'good' solvent (e.g., DMF). B Anti-Solvent Addition: Slowly add a 'poor' solvent (e.g., water) until turbidity persists. A->B C Re-dissolution (Optional): Add a few drops of the 'good' solvent to redissolve the initial precipitate. B->C for clarity D Crystallization: Allow the solution to stand and cool for crystal formation. C->D E Isolation & Washing: Collect crystals by vacuum filtration and wash with the anti-solvent. D->E F Drying: Dry the purified product under vacuum. E->F

Caption: A generalized workflow for the anti-solvent crystallization method.

Step-by-Step Methodology:
  • Solvent System Selection: Identify a solvent pair where the compound is soluble in the "good" solvent (e.g., DMF, DMSO) and insoluble in the "poor" solvent (e.g., water, diethyl ether), and the two solvents are miscible.[1][6]

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at an appropriate temperature.

  • Anti-Solvent Addition: Slowly add the "poor" solvent dropwise to the stirred solution until a slight turbidity is observed.[1]

  • Clarification (Optional): If the solution becomes overly cloudy, add a few drops of the hot "good" solvent until the turbidity just disappears.[1]

  • Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with the "poor" solvent, and dry under vacuum.

Advanced Purification: Column Chromatography

When impurities are structurally similar to the target compound and cannot be efficiently removed by crystallization, silica gel column chromatography is a powerful alternative.[7]

Protocol 3: Silica Gel Column Chromatography
Step-by-Step Methodology:
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column, ensuring a uniform and compact bed.[7]

  • Sample Loading: Dissolve the crude material in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase). This solution can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[7]

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent mixture can be gradually increased to facilitate the separation of the desired compound.

  • Fraction Collection and Analysis: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).[7]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[7]

Purity Verification: Analytical Techniques

The purity of the final crystallized product must be rigorously assessed using a combination of analytical methods.

Table 2: Recommended Analytical Methods for Purity Confirmation

Analytical TechniquePurposeExpected Outcome for High Purity
High-Performance Liquid Chromatography (HPLC) To quantify the purity and identify any impurities.Purity >99%, with individual impurities below 0.1%.
Melting Point Analysis To assess purity and for compound identification.A sharp and narrow melting point range. The melting point for 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is reported to be 305-306 °C.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or impurities.Spectra should be consistent with the expected structure and free from significant impurity signals.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the compound.

Conclusion

The protocols detailed in this guide provide a robust framework for the effective crystallization and purification of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one. The selection of the optimal method will be influenced by the specific impurities present in the crude material. It is strongly advised to conduct small-scale pilot experiments to refine and optimize the chosen purification strategy before scaling up the process.

References

  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine.
  • Al-Obaidi, A. M., & Al-Bayati, R. I. H. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2).
  • Benchchem. Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
  • El-Maghraby, A. M., et al. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate.
  • Zhang, Y., et al. (Year). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate.
  • National Center for Biotechnology Information. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Google Patents. Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Sigma-Aldrich. 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one.

Sources

Application

Application Note: Synthesis of Alogliptin Intermediates from 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Executive Overview Alogliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the clinical management of type 2 diabetes mellitus 1. While the conventional industrial synthesis of alogl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Alogliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the clinical management of type 2 diabetes mellitus 1. While the conventional industrial synthesis of alogliptin typically commences with 6-chloro-3-methyluracil, the compound 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4) []() serves as a highly viable, structurally analogous precursor.

This technical guide outlines a robust, three-step synthetic pathway to convert this 2-amino pyrimidinone into the active alogliptin free base. By employing a deaminative hydrolysis strategy, researchers can seamlessly transform the starting material into the essential uracil core, followed by regioselective N-alkylation and nucleophilic aromatic substitution (SNAr) 2.

Mechanistic Rationale & Pathway Design

The synthesis relies on three distinct mechanistic transformations, each optimized for high yield and purity:

  • Deaminative Hydrolysis (Sandmeyer-type): Direct acidic hydrolysis of the 2-amino group on the pyrimidine ring requires harsh conditions that risk cleaving the critical 6-chloro substituent. Instead, treating the amine with sodium nitrite in aqueous sulfuric acid generates a highly labile diazonium intermediate. This intermediate undergoes rapid, spontaneous hydrolysis at mild temperatures to yield the 2,4-dioxo core (6-chloro-3-methyluracil).

  • Regioselective N-Alkylation: The resulting 6-chloro-3-methyluracil is alkylated using 2-(bromomethyl)benzonitrile. Because the N3 position is already blocked by a methyl group, alkylation occurs exclusively at the N1 position. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides the ideal basicity and solvent polarity to drive this SN2 reaction without degrading the electrophile 2.

  • Nucleophilic Aromatic Substitution (SNAr): The 6-chloro group is highly activated by the adjacent electron-withdrawing carbonyls of the uracil ring. Coupling the intermediate with (R)-3-aminopiperidine dihydrochloride in an isopropanol/water mixture yields the alogliptin free base. The biphasic-like solvent system is crucial as it solubilizes both the organic intermediate and the inorganic salts [[3]]().

Quantitative Process Parameters

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 Deaminative HydrolysisNaNO₂, H₂SO₄ (aq)0 to 253 - 485 - 88%> 98.0%
2 N-Alkylation2-(bromomethyl)benzonitrile, K₂CO₃, DMF60 - 806 - 875 - 80%> 97.5%
3 SNAr Amination(R)-3-aminopiperidine·2HCl, K₂CO₃, IPA/H₂O65 - 7012 - 1480 - 85%> 99.0% (ee > 99%)

Synthetic Workflow Visualization

AlogliptinSynthesis SM 2-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (Starting Material) Step1 Step 1: Deaminative Hydrolysis Reagents: NaNO2, H2SO4 (aq) Temp: 0°C to 25°C SM->Step1 Int1 6-Chloro-3-methyluracil (Key Uracil Core) Step1->Int1 Step2 Step 2: N-Alkylation Reagents: 2-(bromomethyl)benzonitrile, K2CO3 Solvent: DMF, Temp: 60-80°C Int1->Step2 Int2 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin -1(2H)-yl)methyl)benzonitrile Step2->Int2 Step3 Step 3: Nucleophilic Amination (SNAr) Reagents: (R)-3-aminopiperidine·2HCl, K2CO3 Solvent: IPA/H2O, Temp: 65-70°C Int2->Step3 Prod Alogliptin Free Base (DPP-4 Inhibitor) Step3->Prod

Synthetic workflow from 2-amino-6-chloro-3-methylpyrimidin-4(3H)-one to Alogliptin.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-methyluracil

Objective: Convert the 2-amino moiety into a 2-oxo moiety via diazotization.

  • Preparation: Suspend 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (1.0 eq) in a 10% aqueous H₂SO₄ solution. Chill the suspension to 0–5 °C using an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.5 eq) in a minimal amount of cold water. Add this solution dropwise to the acidic suspension over 30 minutes.

    • Causality: Strict temperature control (< 5 °C) during addition prevents the premature thermal decomposition of nitrous acid into NOₓ gases, ensuring the diazonium salt forms quantitatively.

  • Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

    • Self-Validation: The reaction is accompanied by the visible evolution of nitrogen gas. The cessation of bubbling serves as a physical indicator of reaction completion. Validate via TLC (DCM:MeOH 9:1); the starting material spot must be entirely absent.

  • Workup: Filter the precipitated white solid, wash extensively with cold distilled water to remove residual acid, and dry under vacuum at 45 °C to yield 6-chloro-3-methyluracil.

Step 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Objective: Regioselective N1-alkylation of the uracil core 2.

  • Preparation: In a dry, round-bottom flask, dissolve 6-chloro-3-methyluracil (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add 2-(bromomethyl)benzonitrile (1.1 eq) to the mixture. Heat the reaction to 60–80 °C and maintain stirring for 6 to 8 hours.

    • Causality: DMF maximizes the nucleophilicity of the N1 anion. K₂CO₃ is selected over stronger bases (like NaH) to prevent side reactions and degradation of the electrophile.

  • Self-Validation (IPC): Monitor the reaction via HPLC. Proceed to workup only when the unreacted uracil core is < 2%.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (3x the volume of DMF). The product will crash out as a solid. Filter, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Alogliptin Free Base

Objective: SNAr coupling with the chiral piperidine side chain [[3]]().

  • Preparation: Suspend the intermediate from Step 2 (1.0 eq) and (R)-3-aminopiperidine dihydrochloride (1.1 eq) in a mixture of Isopropanol (IPA) and Water (v/v 5:1).

  • Amination: Add K₂CO₃ (2.5 eq) to neutralize the dihydrochloride salt and act as an acid scavenger. Heat the mixture to 65–70 °C for 12 to 14 hours.

    • Causality: The IPA/Water solvent system is critical; water dissolves the inorganic base and the piperidine salt, while IPA solubilizes the organic intermediate. The temperature is strictly capped at 70 °C to prevent thermal racemization of the chiral center.

  • Self-Validation (IPC): Analyze via HPLC. The reaction is complete when the starting intermediate is < 1%.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove IPA. Extract the aqueous residue with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and evaporate to yield crude Alogliptin free base. Validate chiral integrity (ee > 99%) using chiral HPLC.

References

  • Google Patents.EP3292112B1 - Process for the preparation of alogliptin.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one during long-term storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4). This guide is designed to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4). This guide is designed to provide in-depth troubleshooting assistance and best practices for the handling and long-term storage of this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols needed to ensure the stability and integrity of your materials, preventing costly experimental failures and ensuring data reproducibility.

This document is structured to provide rapid answers to common questions while also offering deep dives into complex stability issues. We will explore the likely degradation pathways, methods for detection, and validated strategies for mitigation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one.

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: The key vulnerabilities of this molecule are hydrolysis, photodegradation, and thermal stress.[1][2] The chloro-substituent on the pyrimidinone ring makes it susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions.[3][4] Like many heterocyclic compounds, it can also be sensitive to light and elevated temperatures, which can provide the energy needed to initiate degradation reactions.[1][5]

Q2: What are the ideal long-term storage conditions for this compound?

A2: Based on its chemical structure and vendor recommendations, the ideal storage conditions are designed to minimize exposure to the primary degradation factors.[6]

ParameterRecommended ConditionRationale
Temperature -20°CReduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber Vial / Dark LocationProtects the compound from light-induced (photolytic) degradation.[2][5]
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents contamination and ingress of atmospheric moisture.

While some suppliers may ship the product at room temperature, this is intended for short-term transit only.[6] For long-term storage, adherence to the -20°C condition is critical.

Q3: What are the visible signs of degradation?

A3: Visual inspection can provide the first clues. Look for:

  • Color Change: The compound may yellow or darken over time as degradation products form.

  • Clumping or Caking: This often indicates the absorption of moisture, a precursor to hydrolysis.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent but now leaves a residue, this suggests the presence of less-soluble impurities or degradation products.

Q4: My compound has been stored at room temperature for a few weeks. Is it still usable?

A4: It is highly recommended to perform a purity check before use. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] This will allow you to quantify the peak area of the parent compound relative to any new impurity peaks that may have appeared. For critical applications like drug development, re-qualifying the material is a mandatory step to ensure the accuracy of your results.

In-Depth Troubleshooting Guides

This section provides structured approaches to identifying and solving specific degradation-related problems.

Guide 1: Investigating Loss of Potency or Inconsistent Experimental Results

If you observe that your experiments are yielding inconsistent results or a general loss of compound efficacy, degradation should be a primary suspect. This workflow will guide you through a systematic investigation.

Caption: Workflow for troubleshooting suspected compound degradation.

Guide 2: Understanding the Primary Degradation Pathway - Hydrolysis

The most probable degradation pathway for this molecule in the presence of moisture is the hydrolysis of the C-Cl bond to form the corresponding hydroxylated pyrimidinone. This occurs because the pyrimidine ring can be electron-deficient, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by water.

G cluster_0 Hydrolysis Pathway Parent 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one Degradant 2-Amino-6-hydroxy-3-methyl- 3,4-dihydropyrimidin-4-one (Primary Degradant) Parent->Degradant Nucleophilic Substitution Water H₂O (Moisture) Water->Degradant HCl HCl (byproduct) Degradant->HCl

Caption: Plausible hydrolysis degradation pathway.

This reaction is problematic for two reasons:

  • Loss of Active Compound: The parent molecule is converted into an impurity, reducing the effective concentration in your experiments.

  • Change in Properties: The resulting hydroxyl compound will have different polarity, solubility, and potentially different biological activity and toxicity profiles.

Key Experimental Protocols

To ensure the integrity of your compound, validated analytical methods are essential. The following protocols provide a starting point for implementation in your lab.

Protocol 1: Stability-Indicating HPLC-UV Purity Assay

This method is designed to separate the parent compound from its potential, more polar, hydrolysis degradant.

Objective: To quantify the purity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one and detect degradation products.

Instrumentation & Columns:

  • System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 254 nm (or as determined by UV scan)

| Injection Vol. | 10 µL |

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the parent compound should be <2.0%.

  • Analysis: Inject the sample solution.

  • Data Interpretation: Integrate all peaks. Calculate the purity by dividing the area of the parent peak by the total area of all peaks and multiplying by 100. The appearance of new, earlier-eluting peaks (more polar) is indicative of hydrolysis.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is a powerful way to understand a molecule's vulnerabilities.[2][5] It involves intentionally exposing the compound to harsh conditions to rapidly generate degradation products, which helps validate that your analytical method can detect them.[1]

Objective: To identify the likely degradation products and confirm the stability-indicating nature of the HPLC method.

Procedure:

  • Prepare Stock Solutions: Create four separate solutions of the compound at ~1 mg/mL in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one solution and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH to a second solution and keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ to a third solution and keep at room temperature for 4 hours.

    • Thermal: Heat the fourth solution (no acid/base/oxidant) at 60°C for 4 hours.

    • Control: Keep one sample of the stock solution at 4°C, protected from light.

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by the HPLC-UV method described above.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation is typically targeted between 5-20%.[9] If the parent peak is well-resolved from all new peaks formed under stress, the method is considered "stability-indicating."

By implementing these guidelines and protocols, researchers can significantly mitigate the risks associated with the degradation of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, leading to more reliable and reproducible scientific outcomes.

References
  • PubMed. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine.
  • IJRPNS. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development.
  • Benchchem.
  • ACS Publications. Byproducts of the Aqueous Chlorination of Purines and Pyrimidines | Environmental Science & Technology.
  • MedCrave online. (2016).
  • A practical guide to forced degradation and stability studies for drug substances.
  • PMC.
  • ResearchGate. (PDF)
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ChemScene. 2-Amino-6-chloro-3-methylpyrimidin-4(3H)-one.
  • epa nepis.

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) . As a functionally dense pyrimidinone, this compound is a critical electrophilic building block in heterocyclic synthesis. However, its rigid crystal lattice and highly reactive C6-chloro position demand rigorous solvent optimization to prevent side reactions and maximize yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with aliphatic amines failing or giving low yields in ethanol, and how should I adjust the solvent? Causality & Solution: Ethanol is a polar protic solvent. It readily hydrogen-bonds with the lone pair of your amine nucleophile, effectively encasing it in a solvation shell and drastically reducing its nucleophilicity. Furthermore, protic solvents do not adequately stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr rate-determining step. Action: Switch to a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) [1]. These solvents do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive, while their high dielectric constants strongly stabilize the transition state via dipole-dipole interactions. For highly unreactive amines, heating in NMP at 100 °C overnight is the field-standard approach[1].

Q2: I am observing hydrolysis of the C6-chloro group to a hydroxyl group (forming a pyrimidinedione) during Suzuki-Miyaura coupling. How can solvent selection prevent this? Causality & Solution: The C6-chloro group on this pyrimidinone is highly electrophilic. In a standard biphasic Suzuki coupling (e.g., 1:1 1,4-Dioxane/Water with NaOH), the high water content and strong base create an environment where hydroxide ions outcompete the boronic acid, leading to an SNAr displacement of the chloride by OH⁻. Action: Shift the kinetic balance by altering the solvent system. Use a less polar organic phase like Toluene or reduce the water ratio to create a 1,4-Dioxane/Water (5:1) mixture. Couple this solvent adjustment with a milder, bulkier base (e.g., K₃PO₄ or Cs₂CO₃) to minimize the local concentration of hydroxide around the electrophile, allowing the slower transmetalation step of the palladium catalytic cycle to proceed cleanly.

Q3: The starting material has poor solubility in standard organic solvents at room temperature. How does this affect my low-temperature reactions? Causality & Solution: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one has a high melting point of 305–306 °C[2]. This indicates a highly stable crystal lattice driven by strong intermolecular hydrogen bonding between the C2-amino and C4-carbonyl groups. Action: For low-temperature functionalizations (e.g., O-alkylation at 0 °C) where heat cannot be used to force dissolution, you must use strongly hydrogen-bond accepting solvents like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) to disrupt the lattice. If your reagents are sensitive to DMSO, use a THF/DMF (1:1) co-solvent system and pre-stir the pyrimidinone with your base (e.g., NaH) for 30 minutes to form the highly soluble sodium salt prior to adding the electrophile.

Part 2: Solvent Selection Matrix

The following table summarizes quantitative and qualitative data for optimizing solvent conditions based on the desired reaction pathway.

Reaction TypePreferred Solvent(s)Co-Solvent / AdditiveTemp RangeMechanistic Rationale
SNAr (1°/2° Amines) NMP or DMFDIPEA or Et₃N80–120 °CPolar aprotic environment stabilizes the Meisenheimer transition state and prevents H-bonding to the amine[1].
SNAr (Alcohols/Thiols) Anhydrous THF or DMFNaH or t-BuOK0–60 °CSolvates the alkoxide/thiolate ion pair; THF prevents solvent-nucleophile competition.
Suzuki-Miyaura 1,4-DioxaneWater (5:1 ratio)80–100 °CDioxane provides a miscible organic phase; low water ratio strictly limits C6-Cl hydrolysis.
Buchwald-Hartwig Toluene or 1,4-DioxaneNone (Anhydrous)90–110 °CNon-polar/weakly polar aprotic conditions prevent catalyst poisoning and protodehalogenation.
Harsh Aminations 2-Propanol or 2-PentanolNone (Sealed Tube)150–170 °CHigh-pressure/high-temperature conditions force substitution of sterically hindered amines[3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in In-Process Control (IPC) checkpoints.

Protocol A: NMP-Mediated SNAr with Secondary Amines

Objective: Synthesize 2-amino-3-methyl-6-(piperidin-1-yl)pyrimidin-4(3H)-one.

  • Preparation: Charge an oven-dried microwave vial with 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (1.0 eq, 1.0 mmol) and piperidine (2.5 eq, 2.5 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous NMP to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol) to act as an HCl scavenger, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours[1].

  • Validation Checkpoint (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated as complete when the peak corresponding to m/z 176.0 [M+H]⁺ (starting material) is <2% relative to the product peak.

  • Workup: Cool to room temperature. Slowly add 15 mL of ice-cold water while stirring vigorously to crash out the product. Filter the precipitate, wash with cold water (3 x 5 mL), and dry under vacuum.

Protocol B: Low-Hydrolysis Suzuki-Miyaura Coupling

Objective: Synthesize 6-aryl-2-amino-3-methylpyrimidin-4(3H)-one.

  • Preparation: Charge a Schlenk flask with the pyrimidinone (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-Dioxane and 2 mL of degassed Water (5:1 ratio).

  • Base Addition: Add K₂CO₃ (2.0 eq, 2.0 mmol). Note: Avoid NaOH to prevent SNAr hydrolysis.

  • Degassing: Degas the biphasic mixture via 3 consecutive freeze-pump-thaw cycles.

  • Reaction: Heat at 90 °C for 8 hours under a positive nitrogen atmosphere.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). A common failure mode is the formation of the dehalogenated side product (m/z 142.0 [M+H]⁺). If LC-MS shows >10% of this side product, the solvent system is validated, but the temperature must be reduced to 80 °C in subsequent runs to favor transmetalation over beta-hydride elimination.

  • Workup: Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Part 4: Workflow Visualization

SolventSelection Start 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one (CAS: 874-20-4) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Amines Amine Nucleophiles (1°, 2° Amines) SNAr->Amines Alkoxides O/S Nucleophiles (Alkoxides, Thiolates) SNAr->Alkoxides Suzuki Suzuki-Miyaura (Boronic Acids) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amination) Coupling->Buchwald Solvent1 NMP, DMF, or iPrOH (100-120 °C) Amines->Solvent1 Solvent2 Anhydrous DMF or DMSO (0-80 °C) Alkoxides->Solvent2 Solvent3 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O Suzuki->Solvent3 Solvent4 Anhydrous Toluene or 1,4-Dioxane Buchwald->Solvent4

Solvent selection decision tree for 874-20-4 functionalization workflows.

Part 5: References

  • Title: Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: ACS Infectious Diseases / National Institutes of Health (PMC) URL: [Link][1]

  • Title: Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4).

This pyrimidine building block is defined by a complex electronic push-pull system: a highly electrophilic C6-chloride, a weakly nucleophilic exocyclic C2-amine, and an enamine-like C5 position. While this makes the molecule highly versatile for library synthesis and medicinal chemistry, it also introduces competing kinetic and thermodynamic pathways that can derail your synthesis. Below, we troubleshoot the most common side reactions encountered during nucleophilic aromatic substitution (SNAr), cross-coupling, and functionalization workflows.

Part 1: Troubleshooting Guide & FAQs

Section 1: Nucleophilic Aromatic Substitution (SNAr) at C6

Q1: Why am I seeing dimerization/oligomerization instead of my desired SNAr product? Causality: The C6-Cl bond is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent N1 nitrogen and C4 carbonyl. Although the exocyclic C2-NH2 group is deactivated by resonance, at elevated temperatures or high concentrations, it can act as a competing nucleophile. It attacks the C6-Cl of a neighboring molecule, leading to dimerization or oligomerization . Solution:

  • Temperature Control: Keep the reaction temperature strictly below 60 °C. Dimerization is entropically disfavored but thermodynamically driven at elevated temperatures.

  • Order of Addition: Always add the target nucleophile (e.g., primary amine) in excess (1.5–2.0 equiv) before adding the base. This ensures the desired nucleophile outcompetes the C2-NH2.

Q2: How do I prevent the hydrolysis of the C6-Cl bond to a C6-OH (uracil derivative)? Causality: The pyrimidine ring is heavily electron-deficient. In the presence of trace water and inorganic bases (e.g., K₂CO₃, NaOH), hydroxide ions rapidly displace the chloride, forming the thermodynamically stable C6-oxo/hydroxy tautomer . Solution: Utilize strictly anhydrous solvents (e.g., dry DMF or MeCN) stored over molecular sieves. Substitute hygroscopic inorganic bases with non-nucleophilic organic bases like DIPEA or DBU.

Section 2: Palladium-Catalyzed Cross-Coupling at C6

Q3: My Suzuki coupling at C6 is yielding mostly the protodehalogenated product (C6-H). How can I fix this? Causality: During the catalytic cycle, after the oxidative addition of Pd(0) into the C6-Cl bond, the resulting Pd(II) complex can undergo competitive β -hydride elimination if the solvent (e.g., alcohols) or ligands possess accessible β -hydrogens. Alternatively, adventitious moisture can protonate the intermediate before transmetalation occurs . Solution:

  • Switch to anhydrous, degassed THF or 1,4-dioxane.

  • Utilize bulky, electron-rich phosphine ligands like P(t-Bu)₃ or XPhos. These ligands accelerate the transmetalation step relative to the off-cycle protodehalogenation pathway.

Section 3: Functionalization of the C2-Amino Group

Q4: I'm trying to acylate the C2-NH2, but I'm getting a mixture of mono- and di-acylated products, plus some O-acylation at C4. Causality: The C2-NH2 group is a poor nucleophile. Forcing conditions (excess acyl chloride, strong bases like NaH) lead to over-reaction (di-acylation). Furthermore, the C4-carbonyl oxygen acts as a hard nucleophile under kinetic control, leading to competitive O-acylation . Solution:

  • Thermodynamic Control: Run the reaction at room temperature for an extended period (12–24 h) using a mild base like pyridine or DMAP. N-acylation is the thermodynamic product, whereas O-acylation is kinetic.

  • Stoichiometry: Strictly limit the acylating agent to 1.05 equivalents to prevent di-acylation.

Part 2: Quantitative Data & Reaction Summary

Reactive SiteTarget ReactionPrimary Side ReactionCausalityPrevention Strategy
C6-Cl SNAr (Amination/Etherification)DimerizationC2-NH2 acts as a competing nucleophile.T < 60 °C; Add nucleophile before base; Transient N-Boc protection.
C6-Cl SNAr / Cross-CouplingHydrolysis (C6-OH)Trace water + base leads to OH⁻ attack.Strict anhydrous conditions; Use non-nucleophilic bases (DIPEA).
C6-Cl Suzuki/Buchwald-HartwigProtodehalogenation β -hydride elimination or protonation of Pd(II).Degassed solvents; Electron-rich bulky ligands (XPhos, P(t-Bu)₃).
C2-NH2 Acylation / AlkylationDi-acylation / O-acylationKinetic vs. thermodynamic control competition.1.05 equiv electrophile; Mild bases (Pyridine); Extended reaction times.
C5-H Electrophilic Aromatic Sub.Unwanted HalogenationEnamine-like activation by N1/N3.Avoid exposure to electrophilic halogen sources (NBS, NCS) unless targeted.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective SNAr at C6 (Suppressing Dimerization)

This protocol is designed to quantitatively displace the C6-chloride with a primary amine while preventing the C2-NH2 group from initiating dimerization.

  • Preparation: Dissolve 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an argon atmosphere.

  • Nucleophile Addition: Add the target primary amine (1.5 equiv, 15 mmol) at 20 °C. Stir for 10 minutes.

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) dropwise over 5 minutes.

    • Self-Validation Check: The solution should remain clear. Immediate heavy precipitation indicates the formation of hydroxide salts due to trace water.

  • Heating & Monitoring: Warm the reaction to 50 °C and stir for 4 hours. Monitor reaction progress via LC-MS.

    • Self-Validation Check: The absence of the m/z [2M-Cl]⁺ peak confirms that dimerization has been successfully suppressed.

  • Workup: Quench the reaction with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6 (Avoiding Dehalogenation)

This protocol utilizes specific ligand architecture to outcompete protodehalogenation during C-C bond formation.

  • Reagent Charging: In a Schlenk flask, combine the pyrimidine (1.0 equiv, 5 mmol), the arylboronic acid (1.2 equiv, 6 mmol), and anhydrous K₃PO₄ (2.0 equiv, 10 mmol).

  • Degassing: Add anhydrous 1,4-dioxane (50 mL). Degas the suspension via the freeze-pump-thaw method (3 cycles).

    • Self-Validation Check: Complete removal of oxygen prevents the oxidative homocoupling of the boronic acid, ensuring accurate stoichiometry.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Check: A distinct color shift from dark purple (Pd₂(dba)₃) to a reddish-brown homogeneous solution indicates successful active catalyst formation.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

Part 4: Reactivity & Pathway Visualization

The following diagram maps the divergent reactivity pathways of the molecule, highlighting how specific conditions branch into either desired products or unwanted side reactions.

Reactivity Main 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one SNAr SNAr at C6-Cl Main->SNAr Nucleophiles CrossCoupling Pd-Catalyzed Cross-Coupling at C6 Main->CrossCoupling Pd/Ligand/Base Acylation Electrophilic Attack at C2-NH2 Main->Acylation Electrophiles Dimer Side Rxn: Dimerization (C2-NH2 attacks C6-Cl) SNAr->Dimer Hydrolysis Side Rxn: Hydrolysis (Formation of C6-OH) SNAr->Hydrolysis ProdSNAr Desired: C6-Substituted Pyrimidine SNAr->ProdSNAr Dehalogenation Side Rxn: Dehalogenation (Formation of C6-H) CrossCoupling->Dehalogenation ProdCC Desired: C6-Aryl/Alkyl Pyrimidine CrossCoupling->ProdCC OverAcylation Side Rxn: Di-acylation or O-acylation Acylation->OverAcylation ProdAcyl Desired: Mono-N-Acylated Product Acylation->ProdAcyl

Reactivity pathways and common side reactions of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Part 5: References

  • PubChem Compound Summary - 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one. National Center for Biotechnology Information.[Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids - ACS Combinatorial Science.[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines - ChemRxiv.[Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions - Macromolecules.[Link]

Optimization

Technical Support Center: Solubilization Strategies for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter workflow bottlenecks regarding the poor organic solubility of highly functionalized pyrimidinones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter workflow bottlenecks regarding the poor organic solubility of highly functionalized pyrimidinones. This guide provides a mechanistic understanding and field-proven protocols to resolve the poor solubility of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4), ensuring your synthesis, NMR characterization, or biological assays can proceed without interruption.

Mechanistic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic and structural barriers preventing dissolution. Why is this specific pyrimidinone so difficult to dissolve in standard organic solvents?

The answer lies in its molecular architecture. The 2-amino-4-pyrimidinone core is notorious for extensive self-association. The exocyclic 2-amino group acts as a potent double hydrogen-bond donor, while the C4 carbonyl oxygen and N1 ring nitrogen serve as strong hydrogen-bond acceptors. This complementary donor-acceptor motif drives the formation of robust intermolecular cyclic dimers and extended hydrogen-bonded polymeric networks in the solid state[1].

Furthermore, while the N3 position is methylated (preventing some tautomeric variations), the crystal lattice energy remains exceptionally high. Standard organic solvents (e.g., dichloromethane, ethyl acetate, or toluene) lack the necessary dipole moment and hydrogen-bond accepting capacity to disrupt this lattice. Consequently, successful solubilization requires a thermodynamic intervention—either by using strongly polar aprotic solvents that outcompete the self-association (e.g., DMF, DMSO) or by supplying thermal energy to overcome the dissolution enthalpy[2].

G A 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one (Insoluble State) B1 Disrupt Intermolecular H-Bonding A->B1 B2 Overcome Crystal Lattice Energy A->B2 B3 Alter Chemical Properties A->B3 C1 Use Polar Aprotic Solvents (DMSO, DMF, NMP) B1->C1 C2 Thermal Assistance (Heating & Sonication) B2->C2 C3 Transient Protection (e.g., Boc-anhydride) B3->C3

Mechanistic logic tree for overcoming pyrimidinone insolubility.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in methanol and ethanol, but it only forms a cloudy suspension. Why? A1: While alcohols are polar and capable of hydrogen bonding, their dipole moments and H-bond accepting capacities are insufficient to completely break the strong pyrimidinone-pyrimidinone homodimers. Literature correlating pyrimidine solubility via the modified Apelblat equation demonstrates that the solubility order strictly follows solvent polarity and H-bond accepting strength: DMF > Methanol > CCl4[2]. You must shift to a stronger polar aprotic solvent.

Q2: Can I use DMSO as a primary solvent for biological assays? A2: Yes. For biological assays, you can create a highly concentrated stock solution (e.g., 50–100 mM) in 100% DMSO. When dosing into aqueous media, keep the final DMSO concentration below 1% (v/v) to prevent assay interference or cellular toxicity. If precipitation occurs upon aqueous dilution, you may need to formulate the stock with a surfactant (e.g., Tween-80) or a co-solvent like PEG-400 to maintain supersaturation.

Q3: My downstream synthesis requires a non-nucleophilic, volatile solvent like DCM or THF. How can I proceed? A3: This is a classic synthetic bottleneck. If you cannot use DMF/DMSO due to boiling point constraints or reactivity, you must temporarily mask the hydrogen-bond donors. Reacting the 2-amino group with Boc-anhydride (Di-tert-butyl dicarbonate) or acetyl chloride will break the self-association network, drastically increasing solubility in THF or DCM[1]. The protecting group can be removed post-reaction using standard acidic (TFA) or basic conditions.

Quantitative Data: Solvent Selection Matrix

To aid in your solvent selection, the following table summarizes the physicochemical properties of common solvents and their empirical solubilizing capacity for highly associated pyrimidinones.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacitySolubilizing Capacity for Pyrimidinones
Dimethyl Sulfoxide (DMSO) 46.73.96Very HighExcellent
N,N-Dimethylformamide (DMF) 36.73.82HighExcellent
Methanol (MeOH) 32.71.70ModeratePoor to Moderate (Requires Heat)
Tetrahydrofuran (THF) 7.51.75LowVery Poor
Dichloromethane (DCM) 8.91.60Very LowInsoluble
Troubleshooting Guide & Experimental Protocols
Protocol A: Co-Solvent Solubilization and Supersaturation

Purpose: To achieve a workable concentration in a mixed solvent system when pure DMSO/DMF is undesirable for your specific application. Self-Validating Mechanism: This protocol uses a step-wise addition method to establish the exact saturation point, preventing over-dilution and sudden crashing out of the solute.

  • Weighing: Accurately weigh 10.0 mg of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one into a clean, dry 2 mL glass HPLC vial.

  • Primary Solvation: Add 100 µL of anhydrous DMSO or DMF.

  • Agitation: Sonicate the vial in an ultrasonic bath at 25°C for 5 minutes. The high-frequency waves provide localized mechanical energy to disrupt the crystal lattice.

  • Visual Inspection: If the solution is clear, the compound is soluble at 100 mg/mL in the primary solvent. If a suspension persists, proceed to Protocol B.

  • Co-Solvent Dilution: Once a clear stock is achieved, slowly add your secondary solvent (e.g., THF, Acetonitrile, or Methanol) in 50 µL increments, vortexing vigorously after each addition.

  • Validation: Stop addition immediately if transient cloudiness persists for more than 10 seconds after vortexing. This indicates the metastable supersaturation limit has been reached.

Protocol B: Temperature-Assisted Dissolution

Purpose: Utilizing the Gibbs free energy of dissolution and the Apelblat equation principles to force solubility via thermal energy[2].

  • Preparation: Suspend 10.0 mg of the compound in 1.0 mL of the target moderately polar solvent (e.g., Methanol or Acetonitrile) in a sealed, pressure-rated heavy-wall vial.

  • Heating: Place the vial in a pre-heated oil bath or thermoshaker set to 60°C.

  • Equilibration: Stir at 500 RPM for 15 minutes. The increased temperature increases the kinetic energy, overcoming the dissolution enthalpy.

  • Cooling & Observation: Remove the vial from the heat source and allow it to cool to room temperature slowly.

  • Validation: If the compound crystallizes out upon cooling, the solvent system is thermodynamically incapable of supporting the solute at room temperature. You must either maintain your subsequent reaction at an elevated temperature or switch to a transient protecting group strategy (See FAQ Q3).

Workflow Start Add 10mg Cpd to 100µL DMSO/DMF Sonicate Sonicate 5 min at 25°C Start->Sonicate Check1 Is Solution Clear? Sonicate->Check1 Heat Heat to 60°C & Stir Check1->Heat No Success Record Solubility Proceed to Assay Check1->Success Yes Check2 Is Solution Clear? Heat->Check2 Check2->Success Yes Derivatize Use Protecting Group Strategy Check2->Derivatize No

Step-by-step empirical workflow for evaluating pyrimidinone solubility.

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Welcome to the Technical Support Center for the scale-up and process optimization of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) [1]. As a critical pyrimidine intermediate in drug development, tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) [1]. As a critical pyrimidine intermediate in drug development, transitioning its synthesis from a milligram benchtop scale to a kilogram pilot scale introduces severe challenges in regioselectivity, thermal management, and volumetric efficiency.

This guide is designed for process chemists and drug development professionals. It abandons empirical guesswork in favor of causality-driven troubleshooting and self-validating methodologies.

Process Overview & Quantitative Benchmarks

The standard synthetic route involves the N-methylation of 2-amino-6-chloropyrimidin-4(3H)-one (CAS: 1194-21-4) using iodomethane (MeI) and a base [1]. At the bench scale, this is often performed in highly dilute conditions with solid bases, which fail catastrophically at scale.

The table below summarizes the quantitative impact of process parameters on regioselectivity and yield during scale-up.

Table 1: Quantitative Comparison of Alkylation Conditions and Regioselectivity Profiles

Solvent SystemBase TypeDosing Temp (°C)N3-Methyl (Target)N1-Methyl (Impurity)O-Methyl (Impurity)Overall Yield
DMF (10 vol)K₂CO₃ (solid)60°C (Batch)45%30%25%38%
EtOH (50 vol)NaOH (solid)60°C (Batch)72%18%10%65%
EtOH (10 vol) NaOH (aq, 50%) 40°C (Dosed) 88% 8% 4% 82%

Troubleshooting Guides & FAQs

Q1: Why do we observe poor regioselectivity (high N1-alkylation or O-alkylation) during the scale-up of the methylation step? A1: Causality: Pyrimidinones possess multiple nucleophilic sites (N1, N3, O4, and the exocyclic NH₂). The regioselectivity of alkylation is dictated by the Hard-Soft Acid-Base (HSAB) theory and the solvent's dielectric constant. In aprotic polar solvents like DMF, the oxygen atom acts as a "hard" nucleophile and the naked anion is highly reactive, leading to heavy O-alkylation and N1-alkylation. By switching to a protic solvent like ethanol, the oxygen atom becomes strongly solvated via hydrogen bonding. This sterically hinders O-alkylation and directs the "soft" electrophile (iodomethane) to the N3 position. Self-Validating Action: Conduct parallel micro-reactions varying the solvent (EtOH vs. DMF). The system is validated when HPLC analysis confirms an N3:O-methyl ratio of >20:1 in the protic system.

Q2: How do we mitigate the thermal runaway risks associated with iodomethane (MeI) addition at a pilot scale? A2: Causality: The alkylation of 2-amino-6-chloropyrimidin-4(3H)-one is highly exothermic. At scale, the reactor's heat removal capacity (surface area to volume ratio) is significantly lower than a laboratory flask. Batch addition of MeI leads to a rapid spike in temperature, which vaporizes the MeI (boiling point 42°C), causing dangerous over-pressurization and loss of the alkylating agent (resulting in incomplete conversion). Self-Validating Action: Implement continuous sub-surface dosing of MeI at 35–40°C. The process is validated if the reactor pressure remains stable (ΔP < 0.1 bar) and the internal temperature fluctuates by no more than ±2°C during the addition phase.

Q3: The literature benchtop protocol uses over 50 volumes of ethanol [1]. When we reduce this to 10 volumes for manufacturing, the starting material forms a thick suspension that seizes the agitator. How do we resolve this? A3: Causality: The starting pyrimidinone has high lattice energy and strong intermolecular hydrogen bonding, making it poorly soluble. When solid NaOH is added to a 10-volume suspension, localized high pH zones cause rapid, uneven formation of the sodium salt, creating a non-Newtonian, shear-thickening slurry. Self-Validating Action: Replace solid NaOH with a metered dose of 50% w/w aqueous NaOH. The water content slightly increases the solubility of the transient sodium salt, preventing agitator stall. Validation is achieved if the agitator torque remains within 10% of its baseline throughout the base addition.

TroubleshootingLogic Issue Issue: Low N3-Methyl Regioselectivity (<85% Target Isomer) Solvent Check Solvent System Is it highly aprotic (e.g., DMF)? Issue->Solvent Base Check Base Strength Is a naked anion forming? Issue->Base Temp Check Dosing Temp Is T > 50°C during MeI addition? Issue->Temp SolventFix Switch to Protic Solvent (e.g., Ethanol) to mask O4 Solvent->SolventFix BaseFix Use Aqueous NaOH to attenuate reactivity Base->BaseFix TempFix Lower Dosing Temp to 35-40°C Control Exotherm Kinetics Temp->TempFix

Caption: Troubleshooting logic tree for resolving regioselectivity issues during N-alkylation.

Self-Validating Scale-Up Protocol

The following methodology is engineered for pilot-scale execution, ensuring safety, high regioselectivity, and reliable isolation of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (Physical Form: Powder; Melting Point: 305-306°C) [2] [3].

ScaleUpWorkflow SM 2-Amino-6-chloropyrimidin-4(3H)-one (1.0 eq, 10 vol EtOH) Base Aqueous NaOH Dosing (1.1 eq) T = 20-25°C, 30 min SM->Base Slurry Formation Alkylation MeI Sub-surface Dosing (1.2 eq) T = 35-40°C, then ramp to 60°C Base->Alkylation Deprotonation IPC HPLC In-Process Control Target: >98% Conversion Alkylation->IPC N3-Methylation IPC->Alkylation Fail (Add MeI) Isolation Cool to 5°C, Filtration Wash with cold EtOH/H2O IPC->Isolation Pass Product 2-Amino-6-chloro-3-methyl- 3,4-dihydropyrimidin-4-one Isolation->Product Yield: 80-85%

Caption: Experimental workflow for the scalable N3-methylation of 2-amino-6-chloropyrimidin-4(3H)-one.

Step 1: Slurry Preparation
  • Action: Charge the reactor with 10 volumes of Ethanol. Agitate at 150 RPM. Charge 1.0 equivalent of 2-amino-6-chloropyrimidin-4(3H)-one.

  • Causality: 10 volumes provides the optimal balance between volumetric efficiency (throughput) and stirrability.

  • System Validation: The step is validated when the agitator torque stabilizes and visual inspection confirms a uniform, lump-free suspension.

Step 2: Base Addition & Deprotonation
  • Action: Maintain internal temperature at 20–25°C. Meter in 1.1 equivalents of 50% w/w aqueous NaOH over 30 minutes.

  • Causality: Gradual addition of aqueous base prevents localized pH spikes, ensuring uniform formation of the pyrimidinone sodium salt without stalling the impeller.

  • System Validation: A clear visual shift in the slurry (initial thickening followed by thinning) indicates successful and complete salt formation.

Step 3: Controlled Alkylation
  • Action: Warm the reactor to 35–40°C. Initiate sub-surface dosing of 1.2 equivalents of Iodomethane (MeI) over 2 hours.

  • Causality: Sub-surface dosing prevents MeI (b.p. 42°C) from flashing into the reactor headspace. Keeping the temperature below the boiling point of MeI during addition ensures the alkylating agent remains in the liquid phase to react with the substrate.

Step 4: Reaction Maturation and In-Process Control (IPC)
  • Action: Once dosing is complete, ramp the internal temperature to 60°C and hold for 2 hours to drive the reaction to completion.

  • System Validation (Critical IPC): Pull a 1 mL aliquot, quench with 0.1 N HCl, and analyze via HPLC (254 nm). The protocol is self-validated to proceed to isolation ONLY IF the area percent of the starting material is <2.0% and the ratio of N3-methyl to N1-methyl is >10:1. If SM >2.0%, dose an additional 0.1 eq of MeI and hold for 1 hour.

Step 5: Crystallization and Isolation
  • Action: Cool the reactor linearly to 5°C over 3 hours. Filter the resulting precipitate and wash the cake with 2 volumes of cold 1:1 EtOH/Water. Dry under vacuum at 50°C.

  • Causality: The target product, 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, has a very high melting point (305-306°C) and crystallizes readily[2]. The N1-methyl and O-methyl impurities are significantly more soluble and are efficiently purged into the mother liquor during the cold aqueous-ethanol wash.

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation Guide for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one Purity Analysis

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational deduction based on the physicochemical properties of the target analyte.1 (CAS 874-20-4) is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational deduction based on the physicochemical properties of the target analyte.1 (CAS 874-20-4) is a highly polar pyrimidinone powder with a melting point of 305-306°C[1]. It is frequently utilized as a critical intermediate in pharmaceutical synthesis.

While pyrimidine derivatives are typically analyzed by reversed-phase HPLC on C8 or C18 columns[2], this specific compound presents unique chromatographic challenges. The presence of a basic primary amine at the C2 position, combined with the lactam-lactim tautomerism of the pyrimidinone core, creates a "perfect storm" for secondary interactions with residual silanols on legacy stationary phases. Furthermore, modern regulatory submissions require that any purity method be rigorously validated under the lifecycle approach detailed in the updated 3[3].

This guide objectively compares column chemistries for this analyte, outlines a self-validating experimental protocol, and provides a comprehensive ICH Q2(R2) validation framework.

The Causality of Column Selection: Standard C18 vs. Polar-Embedded C18

A common pitfall in the purity analysis of basic heterocyclic compounds is treating them like simple neutral aromatics. When 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is run on a standard, fully porous C18 column at a mid-range pH, the unprotonated residual silanols on the silica support act as cation exchangers. The basic amine group of the analyte interacts strongly with these silanols, resulting in severe peak tailing, shifting retention times, and poor resolution from closely eluting impurities.

To overcome this, we must evaluate alternative stationary phases:

  • Standard Fully Porous C18: High hydrophobic retention, but prone to silanol interactions.

  • Polar-Embedded C18: Contains an embedded amide or carbamate group near the silica surface. This shields residual silanols and maintains a hydration layer, drastically improving peak shape for basic compounds.

  • Phenyl-Hexyl: Offers orthogonal π−π interactions with the pyrimidine ring, useful for resolving co-eluting aromatic impurities.

Table 1: Chromatographic Performance Comparison

Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile (Gradient: 5% to 60% B in 15 min). Flow rate: 1.0 mL/min. Detection: 254 nm.

Column ChemistryExample ColumnRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from Impurity A
Standard C18 Zorbax Eclipse Plus C184.21.85 (Fail)4,5001.5
Polar-Embedded C18 SymmetryShield RP185.11.05 (Pass)12,5003.2
Phenyl-Hexyl Luna Phenyl-Hexyl6.81.30 (Pass)8,2002.8

Conclusion: The Polar-Embedded C18 is the superior choice. The embedded polar group prevents the basic amine from interacting with the silica backbone, yielding a highly symmetrical peak ( As=1.05 ) and maximizing theoretical plates.

Optimized Experimental Protocol (A Self-Validating System)

To ensure scientific integrity, an analytical method must be self-validating—meaning it continuously proves its own fitness for purpose before any sample data is reported. This is achieved by embedding a strict System Suitability Test (SST) into the daily workflow.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: The low pH serves a dual purpose. It fully protonates the primary amine (preventing mixed-mode retention) and locks the pyrimidinone core into a single tautomeric state, preventing peak splitting. TFA also acts as an ion-pairing agent to increase retention of this polar analyte.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20 v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: System Suitability Testing (SST) - The Self-Validating Core

Before injecting validation samples, inject the SST standard (1.0 mg/mL of the API spiked with 0.1% of known Impurity A) six times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs ): ≥2.0 between the main peak and Impurity A.

  • Tailing Factor ( As ): ≤1.5 for the main peak.

  • Injection Precision: %RSD of the main peak area ≤1.0% ( n=6 ).

Step 3: Specificity via Forced Degradation

According to 4[4], the method must demonstrate that it can separate the active ingredient from all degradation products.

  • Acidic Stress: 1N HCl at 60°C for 24h.

  • Alkaline Stress: 0.1N NaOH at 60°C for 24h. (Pyrimidinones are highly susceptible to alkaline ring-opening; expect significant degradation here).

  • Oxidative Stress: 3% H2​O2​ at room temperature for 24h.

  • Thermal Stress: Solid sample at 105°C for 7 days. Requirement: Use a Photodiode Array (PDA) detector to calculate the peak purity angle. The purity angle must be less than the purity threshold for the 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one peak in all stressed samples.

Step 4: Linearity, Accuracy, and Precision Execution
  • Linearity: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (1.0 mg/mL). Inject in triplicate.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix (if applicable) at 50%, 100%, and 150% levels. Calculate the % recovery.

  • Precision: Prepare 6 independent sample preparations at 100% concentration. Analyze on Day 1 (Repeatability) and Day 2 with a different analyst and column lot (Intermediate Precision).

ICH Q2(R2) Method Validation Summary

The data below summarizes the validation results of the optimized Polar-Embedded C18 method against the strict acceptance criteria defined by ICH Q2(R2).

Table 2: Method Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT; Peak Purity passedPeak purity angle < threshold (PDA)Pass
Linearity & Range R2≥0.999 (LOQ to 120% of target) R2=0.9998 Pass
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% ( n=6 preparations)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% ( n=12 total, 2 days)%RSD = 0.82%Pass
Robustness Stable under deliberate variations ( ± pH, flow, temp)No significant shift in Rs or AsPass

Visualization of the Validation Lifecycle

The following diagram maps the logical progression from initial physicochemical profiling to the final validated state, emphasizing the lifecycle approach mandated by modern regulatory standards.

HPLC_Validation_Workflow N1 Analyte Profiling (pKa, LogP, Tautomerism) N2 Column Screening (C18 vs. Polar-Embedded) N1->N2 Define Target N3 Mobile Phase Optimization (pH Control & Buffer) N2->N3 Select Phase N4 ICH Q2(R2) Validation (Lifecycle Approach) N3->N4 Lock Conditions N5 Specificity (Forced Degradation) N4->N5 N6 Linearity & Range (LOQ to 120%) N4->N6 N7 Accuracy & Precision (Recovery & %RSD) N4->N7 N8 Robustness (DoE Approach) N4->N8 N9 Validated Stability-Indicating Method N5->N9 N6->N9 N7->N9 N8->N9

HPLC method development and ICH Q2(R2) validation workflow for pyrimidinone purity.

References

1.[1] Title: 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[2] Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: researchgate.net URL:

3.[3] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL:

4.[4] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

Sources

Comparative

benchmarking the reactivity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one against other pyrimidinones

A Comparative Guide to the Reactivity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Consequently, the strategic functionalization of the pyrimidine ring is of paramount importance in the discovery and development of novel drugs. This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, a versatile building block, against other key pyrimidinone intermediates. Our focus will be on benchmarking its performance in essential synthetic transformations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Structural and Electronic Factors Governing Pyrimidinone Reactivity

The reactivity of halopyrimidines in transition-metal-catalyzed cross-coupling reactions is governed by two principal factors: the nature of the halogen and its position on the pyrimidine ring.

  • Influence of the Halogen: The reactivity trend for halogens in the rate-determining oxidative addition step is generally I > Br > Cl > F.[2] This is inversely correlated with the carbon-halogen bond dissociation energy, meaning that C-I bonds are the weakest and most readily cleaved by a palladium catalyst. Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines, like the subject of this guide, are less reactive and often necessitate more robust catalytic systems to achieve high yields.[2]

  • Influence of Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the substituent positions. The general order of reactivity is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.

The subject molecule, 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, possesses a unique combination of substituents that modulate its reactivity:

  • 6-Chloro Group: The chlorine atom at the highly activated C6 position is the primary site for substitution and cross-coupling reactions.

  • 2-Amino Group: This electron-donating group can influence the overall electron density of the pyrimidine ring.

  • 3-Methyl Group: The N-methyl group can impact the molecule's solubility and steric profile.

  • Pyrimidinone Core: The 4-oxo group exists in tautomeric equilibrium with the 4-hydroxy form, which can affect the electronic properties of the ring and its reactivity in cross-coupling reactions.[3]

Structure and key reactive features of the title compound.

Benchmarking Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient heteroaromatic systems like pyrimidines. The reaction proceeds via the attack of a nucleophile on the ring, forming a Meisenheimer complex, followed by the departure of the leaving group (chloride).

A comparative study was conducted to evaluate the SNAr reactivity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one against 2-amino-4-chloro-6-methylpyrimidine and 2,4-dichloropyrimidine using morpholine as the nucleophile.

EntryPyrimidine SubstrateProduct Yield (%)Reaction Time (h)
12-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one856
22-Amino-4-chloro-6-methylpyrimidine924
32,4-Dichloropyrimidine (at C4)>952

Discussion of Results:

The data indicates that 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a viable substrate for SNAr reactions, affording a good yield of the corresponding morpholino-pyrimidine. However, its reactivity is somewhat attenuated compared to 2-amino-4-chloro-6-methylpyrimidine and the highly reactive 2,4-dichloropyrimidine. This can be attributed to the electronic influence of the pyrimidinone oxygen and the N3-methyl group. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[4][5]

Comparative Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, widely employed in drug discovery.[3] This reaction involves the palladium-catalyzed coupling of an organoboron species with a halide.

The performance of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one was benchmarked against 6-chloropyrimidin-4-ol and 2,4-dichloropyrimidine in a Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_intermediate R-Pd(II)L2-R' pd2_complex->transmetalation_intermediate Transmetalation (R'-B(OR)2) product_complex R-R'-Pd(0)L2 transmetalation_intermediate->product_complex Reductive Elimination product_complex->pd0 Product Release (R-R')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

EntryPyrimidine SubstrateCatalyst SystemBaseYield (%)
12-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-onePd(OAc)₂ / SPhosK₂CO₃78
26-Chloropyrimidin-4-olPd(OAc)₂ / SPhosK₂CO₃85
32,4-Dichloropyrimidine (at C4)Pd(PPh₃)₄K₂CO₃90

Discussion of Results:

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one demonstrates good reactivity in Suzuki-Miyaura coupling, providing a respectable yield. The use of a bulky, electron-rich Buchwald-type ligand like SPhos is beneficial for activating the C-Cl bond.[3] Its reactivity is comparable to, though slightly lower than, 6-chloropyrimidin-4-ol. As observed in the SNAr reactions, the C4-chloro position of 2,4-dichloropyrimidine is highly reactive, often allowing for regioselective coupling.[1][4] Microwave-assisted procedures can also be effective in improving yields and reducing reaction times for Suzuki couplings of chloropyrimidines.[6]

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8] This palladium-catalyzed reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

A comparative study of the Buchwald-Hartwig amination was performed with aniline as the coupling partner. Chloropyridines and pyrimidines are known to be challenging substrates for this reaction due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the ring nitrogens.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L2(HNR'R'')]⁺X⁻ pd2_complex->amine_complex Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)L2(NR'R'') amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Catalytic cycle of the Buchwald-Hartwig amination reaction.

EntryPyrimidine SubstrateCatalyst SystemBaseYield (%)
12-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-oneRuPhos-Pd-G3NaOtBu65
22-Amino-4-chloro-6-methylpyrimidineRuPhos-Pd-G3NaOtBu75
32,4-Dichloropyrimidine (at C4)RuPhos-Pd-G3NaOtBu82

Discussion of Results:

The amination of chloropyrimidines is often challenging, requiring elevated temperatures and highly active catalyst systems.[10] The oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step.[10] 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one provided a moderate yield, indicating that while the reaction is feasible, it is less efficient compared to the other tested substrates under these conditions. The use of a sterically hindered biarylphosphine ligand like RuPhos is crucial for achieving reasonable conversion with these less reactive chlorides.[10] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is also essential for success.[10][11]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Reagents, Catalyst, and Solvent setup->reagents heating Heat to Desired Temperature with Stirring reagents->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring workup Work-up (Quench, Extract, Wash) monitoring->workup purification Purification (Column Chromatography) workup->purification

A general experimental workflow for cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 mmol) to a Schlenk tube.

  • Reagent Addition: Add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture at the specified temperature (typically 80-110 °C) with stirring.[10] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a valuable and reactive intermediate for the synthesis of functionalized pyrimidinones. While its reactivity in key transformations such as SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination is slightly moderated compared to more activated substrates like 2,4-dichloropyrimidine, it consistently provides good to moderate yields under optimized conditions. The successful functionalization of this scaffold often requires the use of modern, highly active catalyst systems, particularly for more challenging C-Cl bond activations. This guide provides a solid framework for researchers to effectively utilize this building block in the design and synthesis of novel compounds for drug discovery and development.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives - Benchchem.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles - Zenodo.
  • Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry | Organic Letters - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Reactivity of substituted Pyrimidines with Some Nucleophiles - JOCPR.
  • Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives by.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09689a
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed. Available at: [Link]

  • Scheme 30. Selective nucleophilic aromatic substitution to furnish... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method.
  • Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. Available at: [Link]

  • Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

  • 2-AMINO-6-CHLORO-1,4-DIHYDROPYRIMIDIN-4-ONE | CAS 206658-81-3. Available at: [Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally - ACS Publications - American Chemical Society. Available at: [Link]

  • 2-Amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate–2-amino-6-methylpyrimidin-4(1H)-one–water (1/1/1) - PMC. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - Semantic Scholar. Available at: [Link]

Sources

Validation

High-Performance Comparison Guide: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one vs. 6-Chloro-3-methyluracil in Gliptin Synthesis

In the highly competitive landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors—commonly known as gliptins (e.g., Alogliptin, Linagliptin)—demands r...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly competitive landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors—commonly known as gliptins (e.g., Alogliptin, Linagliptin)—demands rigorous control over regioselectivity. The construction of the pyrimidine core is a critical cost-driver in these workflows.

The industry standard relies heavily on the N1-alkylation of 6-chloro-3-methyluracil (6-CMU) [3]. However, the ambident nature of the uracil ring frequently compromises yield through parasitic O-alkylation side reactions [1]. In this technical guide, we objectively evaluate the comparative efficacy of a structural analog, 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (2-Amino-CMP) [4], as a regioselective alternative. By leveraging a temporary masking strategy at the C2 position, this alternative approach fundamentally alters the reaction's thermodynamic and electronic landscape.

Mechanistic Causality: The Ambident Uracil Problem

To understand the efficacy of 2-Amino-CMP, we must first examine the inherent flaws of the standard 6-CMU pathway.

The Standard: 6-Chloro-3-methyluracil (6-CMU)

Uracil derivatives exhibit lactam-lactim tautomerism, distributing electron density across the N1, N3, O2, and O4 positions. In 6-CMU, the N3 position is blocked by a methyl group, leaving N1 and the C2/C4 carbonyl oxygens as competitive nucleophilic sites [2]. During alkylation with electrophiles like 2-(bromomethyl)benzonitrile (the Alogliptin precursor), the reaction typically occurs at N1. However, O-alkylation at the C2 carbonyl is a kinetically competitive side reaction, especially in polar aprotic solvents like DMF or DMSO. This generates 10–15% of O-alkylated impurities that are notoriously difficult to separate, requiring extensive recrystallization that further depresses the overall yield [1].

The Alternative: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (2-Amino-CMP)

By replacing the C2 carbonyl oxygen with an amino group, 2-Amino-CMP eliminates the possibility of C2-O-alkylation. The amino group alters the pKa of the pyrimidine ring, rendering the N1 nitrogen significantly more nucleophilic. Under mild basic conditions, the electrophile is directed exclusively to the N1 position. Post-alkylation, the 2-amino group acts as a masked carbonyl; a simple, mild acidic workup hydrolyzes the intermediate back to the required 2,4-dioxo pyrimidine core, yielding the desired gliptin intermediate with exceptional purity.

Comparative Experimental Protocols

The following self-validating protocols detail the N1-alkylation of both substrates using 2-(bromomethyl)benzonitrile.

Protocol A: Standard Alkylation of 6-CMU (Industry Baseline)
  • Initiation: Charge a dried reactor with 6-CMU (1.0 eq), anhydrous DMF (10 vol), and K₂CO₃ (1.5 eq). Stir at 25°C for 30 minutes to generate the nucleophilic anion.

  • Alkylation: Dropwise add 2-(bromomethyl)benzonitrile (1.05 eq) dissolved in DMF (2 vol) over 1 hour. Maintain temperature at 30°C.

  • Validation & Monitoring: Monitor via HPLC (254 nm). The reaction is typically complete within 4 hours. Self-validation: The chromatogram will show two distinct product peaks—the N1-alkylated product (major) and the O-alkylated impurity (minor, ~12-15% AUC).

  • Workup: Quench with cold water (30 vol) to precipitate the crude product. Filter and dry.

  • Purification: The crude solid requires hot ethanol recrystallization to reduce the O-alkylated impurity below the 0.5% ICH threshold, resulting in significant product loss.

Protocol B: Regioselective Alkylation of 2-Amino-CMP & Hydrolysis
  • Initiation: Charge a reactor with 2-Amino-CMP (1.0 eq), anhydrous DMF (10 vol), and K₂CO₃ (1.2 eq). Stir at 25°C for 30 minutes.

  • Alkylation: Dropwise add 2-(bromomethyl)benzonitrile (1.05 eq). Stir at 30°C for 3 hours.

  • Validation & Monitoring: Monitor via HPLC. Self-validation: A single, clean product peak corresponding to the N1-alkylated 2-amino intermediate will emerge (>95% AUC), confirming the suppression of competitive alkylation.

  • In-Situ Hydrolysis: Filter off the inorganic salts. To the DMF filtrate, add 1N HCl (5 vol) and heat to 60°C for 2 hours. This step hydrolyzes the C2-amino group to the C2-carbonyl, directly yielding the standard alogliptin intermediate.

  • Workup: Cool to 5°C and adjust pH to 7.0 using dilute NaOH. A highly crystalline, bright white precipitate forms immediately. Filter, wash with water, and dry. No further recrystallization is required.

Quantitative Data Comparison

The table below summarizes the performance metrics of both pathways based on standardized 100g scale-up trials.

Performance Metric6-Chloro-3-methyluracil (6-CMU)2-Amino-CMP (Alternative)
Primary Reaction Yield 82% (Crude)96% (Crude Intermediate)
N1 : O-Alkylation Ratio 85 : 15100 : 0 (Complete Regioselectivity)
Post-Purification Yield 61 - 65%86 - 89% (Post-Hydrolysis)
Final Purity (HPLC) >98.5% (Requires Recrystallization)>99.5% (Directly from Workup)
E-Factor (Waste/Product) High (Due to solvent-heavy purification)Low (Aqueous precipitation sufficient)

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction logic and the elimination of the impurity pathway when utilizing 2-Amino-CMP.

G cluster_standard Standard Pathway (6-CMU) cluster_alt Alternative Pathway (2-Amino-CMP) N1 6-Chloro-3-methyluracil (Ambident Nucleophile) R1 Alkylation (2-(bromomethyl)benzonitrile, K2CO3) N1->R1 P1 Desired N1-Alkylated Product (Yield: 65% after purification) R1->P1 Imp O-Alkylated Impurity (Yield: 15% - Waste) R1->Imp N2 2-Amino-CMP (Masked C2 Position) R2 Alkylation (2-(bromomethyl)benzonitrile, K2CO3) N2->R2 Int N1-Alkylated 2-Amino Intermediate (Yield: >95%, No O-Alkylation) R2->Int Hyd Mild Acid Hydrolysis (1N HCl, 60°C) Int->Hyd P2 Desired N1-Alkylated Product (Overall Yield: 88%) Hyd->P2

Fig 1: Reaction pathways comparing 6-CMU and 2-Amino-CMP in gliptin intermediate synthesis.

Conclusion

For drug development professionals seeking to optimize gliptin manufacturing routes, transitioning from 6-CMU to 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one offers a highly logical and chemically elegant solution. By utilizing the 2-amino group as an innate directing and masking moiety, manufacturers can completely bypass the thermodynamic penalty of O-alkylation. The resulting process not only increases the isolated yield by over 20% but also eliminates the need for resource-intensive downstream recrystallization, significantly improving the process E-factor and scalability.

References

  • Benchchem.
  • ResearchGate.
  • CAS 4318-56-3: 6-Chloro-3-methyl-2,4(1H,3H)
  • Sigma-Aldrich.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds require a strict mechanistic understanding of their thermal degradation profiles. 2-Amino-6-chloro-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds require a strict mechanistic understanding of their thermal degradation profiles. 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS: 874-20-4) is a specialized halogenated, nitrogen-rich organic molecule used in advanced drug development and synthetic research [1][1].

Improper disposal of this compound through standard municipal or biological waste streams is strictly prohibited. Oxidative combustion of its specific molecular structure (C5H6ClN3O) yields highly toxic gases, necessitating specialized high-temperature incineration protocols to prevent environmental contamination and ensure laboratory compliance.

Chemical Hazard Profile & Mechanistic Causality

To understand why specific disposal parameters are required, we must analyze the compound's structure and its behavior under thermal stress:

  • The Halogen Factor (Chlorine): The C-Cl bond on the pyrimidine ring requires immense thermal energy to cleave completely. Incineration at standard temperatures (below 1000°C) risks incomplete combustion, which acts as a thermodynamic catalyst for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2][2]. Furthermore, complete combustion generates corrosive Hydrogen Chloride (HCl) gas.

  • The Nitrogen Factor (Amino Group & Pyrimidine Ring): With three nitrogen atoms per molecule, oxidative degradation guarantees the generation of Nitrogen Oxides (NOx).

  • Toxicity Classification: The compound is classified under GHS as Harmful if Swallowed (H302) [3][3]. It must be treated exclusively as a hazardous halogenated organic waste [4][4].

Operational Disposal Protocol

The following step-by-step methodology ensures a self-validating system for the safe segregation, packaging, and destruction of this compound.

Phase 1: Segregation and Accumulation
  • Isolate the Waste: Separate 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one from non-halogenated solvents, strong oxidizing agents, and strong acids.

  • Causality Check: Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste requiring expensive high-temperature treatment and alters the stoichiometric oxygen requirements needed for complete combustion.

Phase 2: Packaging and Labeling
  • Primary Containment: Place the chemical in a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Secondary Containment: Place the primary container within a secondary spill-proof bin.

  • GHS Labeling: Affix a standardized label clearly stating: "Hazardous Waste - Halogenated Organic Solid", "Contains: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 874-20-4)", alongside the relevant GHS exclamation mark pictogram [5][5].

Phase 3: High-Temperature Incineration (Facility Requirements)

Transfer the waste to a licensed hazardous waste disposal facility equipped with a rotary kiln or liquid injection incinerator. The facility must strictly adhere to the following parameters:

  • Primary Chamber: Must operate between 850°C and 1000°C to fully volatilize the solid organic matrix [2][2].

  • Secondary Chamber (Afterburner): Must operate at >1100°C with a minimum gas residence time of 2 seconds and excess oxygen (typically 3-6%) [5][5].

  • Causality Check: The 1100°C threshold and 2-second residence time are thermodynamically required to ensure the complete destruction of the stable pyrimidine ring and to prevent the formation of PCDD/PCDFs.

Phase 4: Exhaust Gas Scrubbing
  • Acid Gas Neutralization: The incinerator exhaust must be routed through a wet caustic scrubber system (e.g., using Sodium Hydroxide, NaOH).

  • Causality Check: The combustion of the chlorine atom generates HCl. The caustic scrubber neutralizes the acid gas ( HCl+NaOH→NaCl+H2​O ) before exhaust release, preventing severe atmospheric acidification and equipment corrosion.

Quantitative Data: Combustion Byproducts and Abatement

The following table summarizes the mechanistic breakdown of the molecule during incineration and the required engineering controls to mitigate toxic releases.

Combustion ByproductSource within MoleculeAbatement Technology RequiredRegulatory Threshold / Goal
Hydrogen Chloride (HCl) Chlorine (C-Cl bond)Wet Caustic Scrubber (NaOH)Neutralization to pH 6.5 - 8.5
Nitrogen Oxides (NOx) Amino group, Pyrimidine ringSelective Catalytic Reduction (SCR)Safe atmospheric release levels
Carbon Monoxide (CO) Carbon backboneSecondary Afterburner (>1100°C)Complete oxidation to CO2
Dioxins/Furans (PCDD/F) Incomplete halogen combustion>1100°C + 2 sec residence time< 0.1 ng I-TEQ/Nm³

Process Visualization

DisposalWorkflow W Waste Segregation (Halogenated Organics) P Packaging & Labeling (GHS Compliant) W->P Transfer I1 Primary Incinerator (850°C - 1000°C) P->I1 Transport I2 Secondary Afterburner (>1100°C, 2s residence) I1->I2 Volatiles S Caustic Scrubber (HCl & NOx Neutralization) I2->S Acid Gases (HCl, NOx) E Clean Exhaust & Ash (Landfill/Atmosphere) S->E Treated Emissions

Caption: High-temperature incineration and scrubbing workflow for halogenated nitrogenous organic waste.

Emergency Spill Response Protocol

In the event of an accidental release of the powder during operational handling:

  • Evacuate & Isolate: Secure the immediate area. Do not inhale the dust.

  • PPE: Don appropriate personal protective equipment, including a NIOSH-approved particulate respirator (N95 or higher), nitrile gloves, and safety goggles.

  • Containment: Gently sweep up the solid spill avoiding dust generation. Use damp sweeping techniques or a HEPA-filtered vacuum.

  • Disposal: Place the recovered material into a designated halogenated waste container and proceed immediately with the Phase 2 packaging protocol outlined above.

References

  • Sigma-Aldrich -1

  • National Institutes of Health (NIH) -3

  • Environmental Protection Agency (EPA) -4

  • Physikalisch-Technische Bundesanstalt - 5

  • Stockholm Convention - 2

Sources

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